Mono(2-ethyl-5-hydroxyhexyl) Phthalate-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-(2-ethyl-5-hydroxyhexoxy)carbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O5/c1-3-12(9-8-11(2)17)10-21-16(20)14-7-5-4-6-13(14)15(18)19/h4-7,11-12,17H,3,8-10H2,1-2H3,(H,18,19)/i4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPQSGURZSTFSX-UGWFXTGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)O)COC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(CC)CCC(C)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50477203 | |
| Record name | FT-0672472 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50477203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
679789-43-6 | |
| Record name | FT-0672472 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50477203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Mono(2-ethyl-5-hydroxyhexyl) Phthalate-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono(2-ethyl-5-hydroxyhexyl) phthalate-d4 (MEHHP-d4) is the deuterium-labeled form of Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), a prominent secondary metabolite of the widely used plasticizer, Di(2-ethylhexyl) phthalate (DEHP). Due to the ubiquitous nature of DEHP in various consumer and medical products, there is significant interest in its metabolic fate and potential toxicological effects. MEHHP, being a major oxidative metabolite, serves as a crucial biomarker for assessing human exposure to DEHP. The deuterated standard, MEHHP-d4, is an indispensable tool in analytical methodologies, particularly in mass spectrometry-based techniques, for the accurate quantification of MEHP in biological and environmental matrices. This guide provides a comprehensive overview of the chemical properties, synthesis, metabolic pathways, and analytical methods pertaining to MEHHP-d4.
Chemical and Physical Properties
MEHHP-d4 is a stable, isotopically labeled compound that is essential for precise quantification in research and clinical settings. Below is a summary of its key chemical and physical properties.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₈D₄O₅ | [1][2] |
| Molecular Weight | 298.37 g/mol | [1][2] |
| CAS Number | 679789-43-6 | [1] |
| Appearance | Colorless to light yellow oil | [2] |
| Purity (HPLC) | Typically >95% | |
| Isotopic Enrichment | ≥98% | [2] |
| Solubility | Slightly soluble in chloroform, DMSO, ethyl acetate, and methanol. | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Storage Conditions | Store at -20°C for long-term stability. |
Metabolic Pathway of Di(2-ethylhexyl) Phthalate (DEHP) to MEHHP
The biotransformation of DEHP in humans is a multi-step process primarily occurring in the liver. The metabolic pathway leading to the formation of MEHHP is a critical route for DEHP detoxification and elimination.
Caption: Metabolic pathway of DEHP to MEHHP and subsequent metabolites.
Experimental Protocols
Synthesis of Mono(2-ethyl-5-hydroxyhexyl) Phthalate
The synthesis of the non-deuterated analogue, MEHHP, provides a foundational methodology that can be adapted for the synthesis of MEHHP-d4 by utilizing deuterated precursors. The following is a generalized protocol based on established synthetic routes.
Materials:
-
Phthalic anhydride
-
2-ethylhexane-1,5-diol (or a deuterated analogue)
-
Pyridine (as solvent and catalyst)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Sodium sulfate (for drying)
-
Silica gel (for chromatography)
Procedure:
-
Esterification: In a round-bottom flask, dissolve phthalic anhydride and 2-ethylhexane-1,5-diol in pyridine. The reaction mixture is typically heated under reflux for several hours to facilitate the formation of the monoester.
-
Workup: After cooling, the reaction mixture is acidified with dilute hydrochloric acid and extracted with ethyl acetate.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired Mono(2-ethyl-5-hydroxyhexyl) phthalate.
Note: For the synthesis of MEHHP-d4, a deuterated version of 2-ethylhexane-1,5-diol would be required.
Analytical Methodology: Quantification by LC-MS/MS
The quantification of MEHHP in biological samples is most accurately achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with MEHHP-d4 as an internal standard.
Sample Preparation (Urine):
-
Enzymatic Hydrolysis: To measure total MEHHP (free and glucuronidated), urine samples are typically treated with β-glucuronidase to deconjugate the metabolites.
-
Solid-Phase Extraction (SPE): The hydrolyzed sample is then passed through an SPE cartridge to extract and concentrate the phthalate metabolites.
-
Elution and Reconstitution: The metabolites are eluted from the SPE cartridge with an organic solvent, which is then evaporated to dryness and the residue reconstituted in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters:
| Parameter | Typical Conditions |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A suitable gradient from a low to high percentage of Mobile Phase B |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |
| MS/MS Transitions | Precursor and product ion pairs specific for MEHHP and MEHHP-d4 are monitored in Multiple Reaction Monitoring (MRM) mode. |
Toxicological Significance
MEHHP is a metabolite of DEHP, a well-known endocrine-disrupting chemical. Exposure to DEHP has been associated with various adverse health effects, particularly on the reproductive system. The presence of MEHHP in biological samples is a direct indicator of DEHP exposure. Research has linked elevated levels of DEHP metabolites, including MEHHP, to altered hormone levels, decreased semen quality, and developmental issues. Therefore, the accurate measurement of MEHHP, facilitated by the use of MEHHP-d4, is crucial for toxicological risk assessment and understanding the impact of DEHP on human health.
Conclusion
This compound is an essential analytical standard for the precise quantification of the DEHP metabolite, MEHHP. This technical guide provides a summary of its chemical properties, an overview of the metabolic pathway from its parent compound, and generalized protocols for its synthesis and analysis. The use of MEHHP-d4 in analytical methods is paramount for advancing research into the environmental exposure and toxicological effects of DEHP, thereby aiding in the protection of public health.
References
MEHHP-d4 structure and molecular weight
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of Mono(2-ethyl-5-hydroxyhexyl) phthalate-d4 (MEHHP-d4), a critical internal standard for the accurate quantification of phthalate metabolites in biological matrices.
Introduction
This compound (MEHHP-d4) is the deuterium-labeled analogue of Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP). MEHHP is a secondary oxidative metabolite of Di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer.[1][2] Due to the ubiquitous nature of DEHP, there is significant scientific interest in monitoring human exposure by measuring its metabolites in biological samples such as urine and serum. MEHHP-d4 serves as an ideal internal standard for analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate and precise quantification of MEHHP by correcting for matrix effects and variations during sample preparation and analysis.
Chemical Structure and Properties
MEHHP-d4 is structurally identical to MEHHP, with the exception of four deuterium atoms on the phenyl ring. This mass difference allows for its differentiation from the native MEHHP by a mass spectrometer, while maintaining nearly identical chemical and physical properties, such as extraction efficiency and chromatographic retention time.
Chemical Structure:
Quantitative Data
The key quantitative properties of MEHHP-d4 are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C16H18D4O5 | [1] |
| Molecular Weight | 298.37 g/mol | [1] |
| Unlabeled CAS No. | 40321-99-1 | [1] |
| CAS Number | 679789-43-6 | [1] |
| SMILES | CC(O)CCC(CC)COC(C1=C(C([2H])=C([2H])C([2H])=C1[2H])C(O)=O)=O | [1] |
| Appearance | Colorless to light yellow oil | [1] |
Application in Experimental Protocols
MEHHP-d4 is primarily utilized as an internal standard in isotope dilution mass spectrometry methods for the biomonitoring of DEHP exposure. The following provides a representative experimental protocol for the quantification of MEHHP in human urine.
Experimental Protocol: Quantification of MEHHP in Urine by LC-MS/MS
Objective: To accurately measure the concentration of MEHHP in human urine samples using MEHHP-d4 as an internal standard.
Materials:
-
Human urine samples
-
MEHHP-d4 internal standard solution (concentration to be optimized)
-
MEHHP certified reference standard for calibration curve
-
β-glucuronidase (from E. coli)
-
Ammonium acetate buffer
-
Solid-phase extraction (SPE) cartridges
-
Methanol, Acetonitrile, and Water (HPLC or LC-MS grade)
-
Formic acid
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Pipette 1 mL of urine into a clean polypropylene tube.
-
Spike the sample with a known amount of the MEHHP-d4 internal standard solution.
-
-
Enzymatic Deconjugation:
-
Add 500 µL of ammonium acetate buffer (pH 6.5) containing β-glucuronidase to each sample.
-
Incubate the samples at 37°C for 2 hours to hydrolyze the glucuronidated metabolites of MEHHP. In urine, phthalate metabolites are often present as glucuronide conjugates.[3]
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge by passing methanol followed by water.
-
Load the deconjugated urine sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analytes (MEHHP and MEHHP-d4) with methanol or acetonitrile.
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase starting condition for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Liquid Chromatography (LC): Separate the analytes using a C18 reverse-phase column with a gradient elution of water and methanol/acetonitrile, both typically containing a small amount of formic acid to aid ionization.
-
Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both MEHHP and MEHHP-d4.
-
-
Quantification:
-
Generate a calibration curve by analyzing known concentrations of the MEHHP standard spiked with the same amount of MEHHP-d4 internal standard as the samples.
-
Calculate the concentration of MEHHP in the urine samples by comparing the peak area ratio of MEHHP to MEHHP-d4 against the calibration curve.
-
Visualizations
Experimental Workflow for MEHHP Quantification
The following diagram illustrates the general workflow for the quantification of MEHHP in a biological sample using MEHHP-d4 as an internal standard.
Caption: Workflow for MEHHP analysis using an internal standard.
Metabolic Pathway of DEHP
The diagram below shows the metabolic pathway from the parent compound DEHP to its primary and secondary metabolites, including MEHHP.
Caption: Simplified metabolic pathway of DEHP.
References
Synthesis and Isotopic Labeling of MEHHP-d4: A Technical Guide
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis and isotopic labeling of Mono(2-ethyl-5-hydroxyhexyl) phthalate-d4 (MEHHP-d4). This deuterated internal standard is crucial for the accurate quantification of MEHHP, a major oxidative metabolite of the widely used plasticizer Di(2-ethylhexyl) phthalate (DEHP), in various biological matrices. Understanding human exposure to DEHP is of significant interest due to its potential endocrine-disrupting properties.
Overview of MEHHP-d4
MEHHP-d4 is a stable isotope-labeled version of MEHHP where four hydrogen atoms on the benzene ring are replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to the native MEHHP but has a higher mass. This property makes it an ideal internal standard for mass spectrometry-based analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing for precise and accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.
Physicochemical Properties of MEHHP-d4
| Property | Value |
| Molecular Formula | C₁₆H₁₈D₄O₅ |
| Molecular Weight | 298.37 g/mol |
| Appearance | Colorless to light yellow oil |
| Purity | Typically ≥95% |
| Isotopic Purity | Typically ≥98% |
Synthesis of MEHHP-d4
The synthesis of ring-deuterated MEHHP (MEHHP-d4) is based on the reaction of a suitable protected alcohol with phthalic anhydride-d4. While the full detailed experimental protocol from the primary literature by Gilsing et al. is not publicly available, the general synthetic strategy can be outlined based on published descriptions. The synthesis involves the esterification of an alcohol with a protected hydroxyl group, followed by deprotection and subsequent oxidation.
A plausible synthetic route is the acylation of a protected 2-ethylhexane-1,5-diol derivative with phthalic anhydride-d4, followed by deprotection.
Proposed Synthesis Scheme:
Caption: Proposed workflow for the synthesis of MEHHP-d4.
Quantitative Data for Synthesis
Specific quantitative data such as reaction yield and isotopic enrichment for the synthesis of MEHHP-d4 are detailed in the work by Gilsing et al. (2002, 2003, 2005). However, as the full text of these publications is not widely available, a summary of typical expected values is provided below.
| Parameter | Expected Value | Notes |
| Reaction Yield | High | Published descriptions suggest high-yielding transformation steps. |
| Chemical Purity | >97% | Based on reports citing the work of Gilsing et al.[1] |
| Isotopic Purity (d4) | ≥98% | Standard for commercially available deuterated internal standards. |
Experimental Protocols
The primary application of MEHHP-d4 is as an internal standard for the quantification of MEHHP in biological samples, most commonly urine. Below is a detailed protocol for the analysis of MEHHP in human urine using LC-MS/MS with an automated online solid-phase extraction (SPE) sample preparation method.
Protocol: Quantification of MEHHP in Human Urine using LC-MS/MS
1. Materials and Reagents:
-
Human urine samples
-
MEHHP-d4 internal standard solution (concentration to be optimized)
-
β-glucuronidase from E. coli
-
Ammonium acetate buffer (pH 6.5)
-
HPLC-grade water and acetonitrile
-
Formic acid
-
Online SPE system with a suitable cartridge (e.g., C18)
-
LC-MS/MS system with an electrospray ionization (ESI) source
2. Sample Preparation (Automated Online SPE):
-
Thaw frozen urine samples to room temperature.
-
Vortex and centrifuge the samples to pellet any precipitates.
-
To 100 µL of urine supernatant, add the MEHHP-d4 internal standard solution.
-
Add ammonium acetate buffer and β-glucuronidase to deconjugate the glucuronidated MEHHP.
-
Incubate the mixture (e.g., 37°C for 90 minutes).
-
The autosampler injects the sample onto the online SPE system.
-
The SPE cartridge is washed to remove interferences.
-
The analytes (MEHHP and MEHHP-d4) are eluted from the SPE cartridge and transferred to the analytical LC column.
3. LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both with a small percentage of formic acid, is commonly employed.
-
MS Detection: The mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM). The specific precursor and product ion transitions for both MEHHP and MEHHP-d4 should be optimized.
4. Data Analysis:
-
A calibration curve is generated by plotting the ratio of the peak area of MEHHP to the peak area of MEHHP-d4 against the concentration of the MEHHP standards.
-
The concentration of MEHHP in the unknown urine samples is then calculated from this calibration curve.
Caption: Experimental workflow for urine analysis of MEHHP.
Signaling Pathway and Metabolic Context
MEHHP is a product of the metabolic breakdown of DEHP. Recent research has also implicated MEHHP in the activation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[2]
Metabolic Pathway of DEHP
DEHP is first hydrolyzed to Mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol. MEHP is then further oxidized to form several secondary metabolites, including MEHHP, Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), and Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP).
Caption: Metabolic pathway of DEHP to MEHHP and other metabolites.
MEHHP and the Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
MEHHP has been shown to activate the AHR pathway.[2] This activation is initiated by an increase in cellular tryptophan uptake and its conversion to kynurenine, which acts as an endogenous AHR ligand. Upon activation, the AHR translocates to the nucleus and induces the expression of target genes, including cytochrome P450 enzymes CYP1A1 and CYP1B1.[2] This pathway has been implicated in promoting the survival of uterine leiomyoma cells.[2]
Caption: MEHHP-mediated activation of the AHR signaling pathway.
References
- 1. The AhR pathway regulation in phthalates-induced cancer promotion, progression and metastasis: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mono-(2-ethyl-5-hydroxyhexyl) phthalate promotes uterine leiomyoma cell survival through tryptophan-kynurenine-AHR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Mono(2-ethyl-5-hydroxyhexyl) Phthalate-d4
CAS Number: 679789-43-6
This technical guide provides an in-depth overview of Mono(2-ethyl-5-hydroxyhexyl) Phthalate-d4 (MEHHP-d4), a deuterated internal standard crucial for the accurate quantification of its non-labeled counterpart, Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP). MEHHP is a significant secondary oxidative metabolite of the ubiquitous plasticizer, Di(2-ethylhexyl) phthalate (DEHP). This document is intended for researchers, scientists, and professionals in drug development and environmental health who are engaged in toxicological studies, human biomonitoring, and risk assessment of phthalates.
Introduction
Mono(2-ethyl-5-hydroxyhexyl) Phthalate (MEHHP) is a key biomarker of exposure to Di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer in various consumer products, including PVC plastics, medical devices, and food packaging materials. Due to its widespread use, human exposure to DEHP is common. Understanding the metabolism and toxicological profile of DEHP and its metabolites is of paramount importance for public health. MEHHP, being a prominent metabolite, serves as a reliable indicator of DEHP exposure. The deuterated analog, MEHHP-d4, is an indispensable tool for precise and accurate quantification of MEHHP in biological and environmental samples using isotope dilution mass spectrometry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 679789-43-6 |
| Molecular Formula | C₁₆H₁₈D₄O₅ |
| Molecular Weight | 298.37 g/mol |
| Appearance | Colorless to light yellow oil |
| Purity | Typically ≥97.0% |
Metabolism of Di(2-ethylhexyl) Phthalate (DEHP)
The metabolic pathway of DEHP is complex and involves several enzymatic steps, primarily occurring in the liver and intestines. The initial step is the hydrolysis of DEHP to Mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol, catalyzed by lipases. MEHP is the primary and bioactive metabolite. Subsequently, MEHP undergoes further oxidation by cytochrome P450 (CYP) enzymes, particularly from the CYP2C family, as well as alcohol and aldehyde dehydrogenases, to form a series of secondary metabolites, including MEHHP.[1][2][3] This metabolic cascade is crucial for the detoxification and excretion of DEHP.
References
- 1. In vitro intestinal and hepatic metabolism of Di(2-ethylhexyl) phthalate (DEHP) in human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Species differences in the metabolism of di(2-ethylhexyl) phthalate (DEHP) in several organs of mice, rats, and marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of DEHP in the Liver: Modes of Action and Species-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Technical Guide for Mono(2-ethyl-5-hydroxyhexyl) Phthalate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and applications of Mono(2-ethyl-5-hydroxyhexyl) Phthalate-d4 (MEHHP-d4). MEHHP-d4 is the deuterium-labeled form of Mono(2-ethyl-5-hydroxyhexyl) Phthalate (MEHHP), a primary oxidative metabolite of the widely used plasticizer Di(2-ethylhexyl) phthalate (DEHP). Due to its isotopic labeling, MEHHP-d4 serves as an invaluable internal standard for the accurate quantification of MEHHP in biological and environmental samples. This guide is intended for researchers, scientists, and professionals in drug development and related fields who require reliable sources and methodologies for the use of this compound.
Commercial Suppliers and Product Specifications
MEHHP-d4 is available from several reputable suppliers of chemical standards. The following tables summarize the currently available commercial offerings, providing key quantitative data to facilitate comparison and procurement.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | Catalog Number | Website |
| MedChemExpress | This compound | HY-133677S | --INVALID-LINK-- |
| Nordic Biosite | This compound | HY-133677S-500 | --INVALID-LINK-- |
| LGC Standards | This compound (Mixture of Diastereomers) | TRC-M542512 | --INVALID-LINK-- |
| Cambridge Isotope Laboratories, Inc. | Mono-(2-ethyl-5-hydroxyhexyl)phthalate (DEHP metabolite IX) (¹³C₄, 99%) 100 µg/mL in MTBE | CLM-6641-MT-1.2 | --INVALID-LINK-- |
Table 2: Product Specifications
| Supplier | Purity | Molecular Weight ( g/mol ) | Form | Package Size | Storage Temperature |
| MedChemExpress | Not specified | 298.37 | Not specified | 500 µg | Room temperature |
| Nordic Biosite | Not specified | 298.37 | Not specified | 500 µg | Room temperature |
| LGC Standards | >95% (HPLC) | 298.37 | Neat | Not specified | -20°C |
| Cambridge Isotope Laboratories, Inc. | 99% (¹³C₄) | 298.31 | Solution (100 µg/mL in MTBE) | 1.2 mL | +2°C to +8°C |
Experimental Protocols
MEHHP-d4 is predominantly utilized as an internal standard in isotope dilution mass spectrometry methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of phthalate metabolites in biological matrices such as urine.[1][2][3][4][5] The following is a generalized experimental protocol synthesized from established methodologies.
Objective: To quantify the concentration of MEHHP in human urine samples using MEHHP-d4 as an internal standard.
Materials:
-
Human urine samples
-
This compound (MEHHP-d4) internal standard solution
-
MEHHP calibration standards
-
β-glucuronidase from Helix pomatia
-
Ammonium acetate buffer (pH 6.5)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol, acetonitrile, and formic acid (LC-MS grade)
-
Deionized water
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
Centrifuge the samples to pellet any precipitate.
-
To 100 µL of supernatant, add 50 µL of the MEHHP-d4 internal standard solution.
-
Add 50 µL of β-glucuronidase in ammonium acetate buffer to deconjugate the glucuronidated metabolites.[6]
-
Incubate the samples at 37°C for 90 minutes.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges with methanol followed by deionized water.
-
Load the incubated urine sample onto the cartridge.
-
Wash the cartridge with a low-organic solvent mixture to remove interferences.
-
Elute the analytes with a high-organic solvent mixture (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a C18 analytical column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
The gradient should be optimized to achieve baseline separation of MEHHP from other phthalate metabolites.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) to detect the precursor-to-product ion transitions for both MEHHP and MEHHP-d4.
-
Typical MRM transitions for MEHHP are m/z 293 -> 134 and for MEHHP-d4 are m/z 297 -> 138 (these may vary slightly depending on the instrument and specific labeled positions).
-
-
-
Quantification:
-
Create a calibration curve by plotting the ratio of the peak area of the MEHHP standard to the peak area of the MEHHP-d4 internal standard against the concentration of the MEHHP standard.
-
Calculate the concentration of MEHHP in the urine samples by interpolating the ratio of the native analyte to the internal standard from the calibration curve.
-
Visualizations
Procurement Workflow for a Chemical Standard
The following diagram illustrates a typical workflow for procuring a chemical standard like MEHHP-d4 for a research laboratory.
Role of MEHHP-d4 in the Analytical Workflow
The diagram below outlines the role of MEHHP-d4 as an internal standard in the analytical workflow for quantifying MEHHP in a biological sample.
References
- 1. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative detection of eight phthalate metabolites in human urine using HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
MEHHP-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mono(2-ethyl-5-hydroxyhexyl) phthalate-d4 (MEHHP-d4), a deuterated internal standard crucial for the accurate quantification of MEHHP, a primary oxidative metabolite of the widely used plasticizer Di(2-ethylhexyl) phthalate (DEHP). This document outlines the physicochemical properties, analytical methodologies, and metabolic context of MEHHP-d4, serving as a vital resource for researchers in toxicology, environmental science, and drug metabolism.
Physicochemical Properties
The accurate use of MEHHP-d4 as an internal standard relies on a thorough understanding of its chemical and physical characteristics. The following table summarizes the key quantitative data for MEHHP-d4.
| Property | Value | Reference |
| Purity | 96.12% | [1] |
| Molecular Weight | 298.37 g/mol | [1] |
| Chemical Formula | C16H18D4O5 | [1] |
| CAS Number | 679789-43-6 | [1] |
| Appearance | Oil | [1] |
| Color | Colorless to light yellow | [1] |
| Storage | Store at room temperature for up to 3 years. In solvent, store at -80°C for up to 2 years or -20°C for up to 1 year. | [1] |
Metabolic Pathway of DEHP
MEHHP-d4 is the deuterated form of MEHHP, a significant metabolite of DEHP. Understanding the metabolic conversion of DEHP is essential for designing toxicokinetic and biomonitoring studies. The following diagram illustrates the major metabolic pathway from DEHP to its primary and secondary metabolites.
Experimental Protocols
The quantification of MEHHP in biological and environmental matrices typically involves the use of MEHHP-d4 as an internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation and Extraction
A common experimental workflow for the analysis of phthalate metabolites from urine samples is outlined below. This procedure involves enzymatic deconjugation followed by solid-phase extraction (SPE) to isolate the analytes of interest.
Detailed Methodologies:
-
Enzymatic Deconjugation: To measure total MEHHP (free and glucuronidated), urine samples are typically incubated with β-glucuronidase from Helix pomatia to hydrolyze the glucuronide conjugates.
-
Solid-Phase Extraction (SPE): After deconjugation, the sample is acidified and loaded onto a C18 SPE cartridge. The cartridge is then washed to remove interferences, and the analytes are eluted with a suitable organic solvent such as methanol or acetonitrile.
-
LC-MS/MS Analysis: The reconstituted extract is injected into an HPLC system coupled to a tandem mass spectrometer. Chromatographic separation is often achieved using a C18 column with a gradient elution of water and methanol or acetonitrile, both typically containing a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The mass spectrometer is operated in negative electrospray ionization (ESI-) mode, and specific precursor-to-product ion transitions for both MEHHP and MEHHP-d4 are monitored using multiple reaction monitoring (MRM) for quantification.
Toxicokinetics
Studies in human volunteers have provided insights into the absorption, distribution, metabolism, and excretion of DEHP and its metabolites. After oral administration of deuterated DEHP (DEHP-d4), the primary metabolite, MEHP-d4, appears in the blood, with both free and glucuronidated forms detected.[2] The subsequent oxidative metabolites, including MEHHP, are then formed and primarily excreted in the urine.[2][3] The elimination half-life of MEHP has been estimated, providing valuable data for pharmacokinetic modeling.[3]
Conclusion
MEHHP-d4 is an indispensable tool for the accurate measurement of MEHHP, a key biomarker of DEHP exposure. This guide provides essential technical information to support researchers in their analytical and toxicological investigations. The provided data, metabolic pathway, and experimental workflow serve as a foundational resource for the robust assessment of human exposure to DEHP and its potential health implications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Kinetics of the phthalate metabolites mono-2-ethylhexyl phthalate (MEHP) and mono-n-butyl phthalate (MnBP) in male subjects after a single oral dose | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Methodological & Application
Quantification of Phthalate Metabolites in Human Urine using Isotope Dilution High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with MEHHP-d4
Application Note and Protocol
Introduction
Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer products. Human exposure to phthalates is widespread and has been associated with a range of adverse health effects, including endocrine disruption and reproductive abnormalities.[1] Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) is a prominent oxidative metabolite of di(2-ethylhexyl) phthalate (DEHP), one of the most common phthalates.[2][3] Accurate quantification of MEHHP in biological matrices such as urine is crucial for assessing human exposure to DEHP.
This application note provides a detailed protocol for the quantification of MEHHP in human urine using a robust and sensitive method based on isotope dilution high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). The use of a deuterated internal standard, Mono(2-ethyl-5-hydroxyhexyl) phthalate-d4 (MEHHP-d4), ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[2][4]
Principle
The method involves the enzymatic hydrolysis of conjugated phthalate metabolites in urine, followed by solid-phase extraction (SPE) for sample cleanup and concentration. The extracted analytes are then separated by reversed-phase HPLC and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the native analyte (MEHHP) to its corresponding stable isotope-labeled internal standard (MEHHP-d4).
Experimental Workflow
Figure 1. A generalized workflow for the quantification of MEHHP in urine.
Materials and Reagents
-
Standards: MEHHP and MEHHP-d4 (MedChemExpress or equivalent)[2]
-
Enzyme: β-glucuronidase from E. coli
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Acetic acid (glacial), Formic acid
-
Buffers: Ammonium acetate
-
SPE Cartridges: C18 or equivalent polymeric sorbent
-
Urine Samples: Collected in phthalate-free containers and stored at -80°C until analysis.[5][6]
Detailed Experimental Protocol
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve MEHHP and MEHHP-d4 in methanol to prepare individual stock solutions.
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by spiking appropriate amounts of the MEHHP intermediate stock solution into a phthalate-free matrix (e.g., synthetic urine or water). The concentration range should encompass the expected levels in the samples.
-
Internal Standard Spiking Solution (e.g., 1 µg/mL): Prepare a working solution of MEHHP-d4 in methanol.
Sample Preparation
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.[5]
-
Pipette 1 mL of urine into a glass tube.
-
Add 50 µL of the MEHHP-d4 internal standard spiking solution to each sample, vortex to mix.
-
Add 250 µL of 1 M ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase (≥200 U/mL).[5]
-
Incubate the samples at 37°C for 90 minutes in a shaking water bath to deconjugate the glucuronidated metabolites.[5][7]
-
After incubation, centrifuge the samples to pellet any precipitates.
Solid-Phase Extraction (SPE)
-
Condition the SPE cartridges by passing methanol followed by water.
-
Load the supernatant from the centrifuged urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analytes with an appropriate organic solvent, such as methanol or dichloromethane.[8]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
HPLC-MS/MS Analysis
The following tables summarize typical instrumental conditions for the analysis of MEHHP.
Table 1: HPLC Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 RRLC or equivalent[8] |
| Column | C18 reversed-phase, e.g., 150 mm × 2.1 mm, 5 µm[5] |
| Column Temperature | 40°C[5] |
| Mobile Phase A | 0.1% Acetic Acid in Water[5] |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile[5] |
| Flow Rate | 0.3 mL/min[5] |
| Injection Volume | 20 µL[5] |
| Gradient Program | |
| 0-2 min | 95% A, 5% B |
| 2-8 min | Linear gradient to 5% A, 95% B |
| 8-10 min | Hold at 5% A, 95% B |
| 10.1-12 min | Return to 95% A, 5% B (re-equilibration) |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole (e.g., Waters Quattro Micro, Agilent 6400 Series)[5][8] |
| Ionization Mode | Electrospray Ionization (ESI), Negative[9] |
| Ion Source Temp. | 150°C |
| Desolvation Temp. | 350°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for MEHHP and MEHHP-d4
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| MEHHP | 291.0 | 121.0 | 100 | -22 |
| MEHHP-d4 | 297.0 | 124.9 | 100 | -26 |
Note: The specific MRM transitions and collision energies may require optimization on the instrument used.[4]
Data Analysis and Quantification
-
Integrate the chromatographic peaks for both MEHHP and MEHHP-d4.
-
Calculate the peak area ratio of MEHHP to MEHHP-d4 for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of MEHHP in the urine samples by interpolating their peak area ratios from the calibration curve.
-
The final concentration is typically reported in ng/mL and may be adjusted for urinary dilution using specific gravity or creatinine levels.[10]
Quantitative Data Summary
The following table presents a summary of quantitative data for MEHHP from various studies, demonstrating the typical concentration ranges observed in human urine.
Table 4: Summary of MEHHP Concentrations in Human Urine from Selected Studies
| Study Population | Number of Samples | Detection Rate (%) | Median Concentration (ng/mL) | Geometric Mean (ng/mL) |
| General Population (Area unspecified)[5] | 84 | - | - | - |
| General Population (Urine extract)[9] | - | 100 | 5.9 | - |
| Women Undergoing Medically Assisted Reproduction[6] | 303 pregnancies | >99 | 11.2 | 10.9 |
| First-time Mothers (Sweden, 2019-2021) | 110 | 100 | 10 | 10 |
Signaling Pathway Visualization
MEHHP has been shown to activate the Aryl Hydrocarbon Receptor (AHR) pathway, which is involved in cellular responses to environmental toxins. The following diagram illustrates a simplified representation of this pathway.[3]
Figure 2. Simplified AHR signaling pathway activated by MEHHP.
Conclusion
The described HPLC-MS/MS method using MEHHP-d4 as an internal standard provides a reliable, sensitive, and accurate means for quantifying MEHHP in human urine. This protocol is suitable for researchers, scientists, and drug development professionals involved in exposure assessment, toxicological studies, and epidemiological research related to phthalates. The use of isotope dilution minimizes analytical variability, ensuring high-quality data for understanding the potential health risks associated with DEHP exposure.
References
- 1. s4science.at [s4science.at]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mono-(2-ethyl-5-hydroxyhexyl) phthalate promotes uterine leiomyoma cell survival through tryptophan-kynurenine-AHR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Urinary Concentrations of Phthalate Metabolites in Relation to Pregnancy Loss among Women Conceiving with Medically Assisted Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for MEHHP-d4 in Human Biomonitoring Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) is a major oxidative metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). Due to its higher concentration in urine compared to the primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), MEHHP is considered a more sensitive and reliable biomarker for assessing human exposure to DEHP.[1][2][3][4] Deuterium-labeled MEHHP (MEHHP-d4) serves as an ideal internal standard for analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification of MEHHP in biological samples.[5][6] These application notes provide detailed protocols for the use of MEHHP-d4 in human biomonitoring studies.
Metabolic Pathway of DEHP
The metabolic conversion of DEHP in the human body is a multi-step process. Initially, DEHP is hydrolyzed to its primary metabolite, MEHP. MEHP then undergoes further oxidation to form several secondary metabolites, including MEHHP and mono(2-ethyl-5-oxohexyl) phthalate (MEOHP).[1][7][8] These oxidative metabolites are more polar and are readily excreted in the urine, primarily as glucuronide conjugates.[2][9]
References
- 1. researchgate.net [researchgate.net]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Urinary Concentrations of Phthalate Metabolites in Relation to Pregnancy Loss among Women Conceiving with Medically Assisted Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov.tw [fda.gov.tw]
- 7. researchgate.net [researchgate.net]
- 8. Figure 3-1, Metabolic Pathway of DEHP - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A Review of Biomonitoring of Phthalate Exposures | MDPI [mdpi.com]
Application Note: A Robust Protocol for the Quantification of Mono-(2-ethyl-5-hydroxyhexyl) Phthalate (MEHHP) in Human Urine using a Deuterated Internal Standard and LC-MS/MS
Audience: This document is intended for researchers, scientists, and drug development professionals involved in biomonitoring and toxicological studies.
Introduction
Mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) is a major oxidative metabolite of Di-(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer.[1] Due to the potential for DEHP to act as an endocrine disruptor, accurate measurement of its metabolites in biological matrices is crucial for assessing human exposure.[1][2] Urine is the preferred matrix for measuring phthalate metabolites due to non-invasive collection and higher metabolite concentrations compared to blood.[3][4]
This application note provides a detailed protocol for the sample preparation and quantification of MEHHP in human urine. The method incorporates enzymatic hydrolysis to measure the total concentration (free and glucuronidated) of the metabolite, followed by solid-phase extraction (SPE) for sample cleanup and concentration.[5][6] Quantification is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope dilution strategy, employing a deuterated MEHHP internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.[7][8]
Metabolic Pathway of DEHP
Following exposure, DEHP is rapidly metabolized in the body. It is first hydrolyzed by lipases to mono-(2-ethylhexyl) phthalate (MEHP).[4] MEHP is then further oxidized to form several secondary metabolites, including MEHHP, mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP), and mono-(2-ethyl-5-carboxypentyl) phthalate (MECPP), which are then excreted, primarily in urine, largely as glucuronide conjugates.[7][9]
Caption: Metabolic pathway of DEHP to its primary and secondary metabolites.
Experimental Protocols
This protocol details the necessary steps for sample preparation from human urine for MEHHP analysis.
3.1. Materials and Reagents
-
Standards: MEHHP analytical standard, Deuterated MEHHP internal standard (e.g., MEHHP-d4).
-
Solvents: HPLC-grade acetonitrile, methanol, and water; Formic acid.
-
Reagents: Ammonium acetate, β-glucuronidase (from Helix pomatia or recombinant).
-
Supplies: Polypropylene tubes, volumetric flasks, pipettes, SPE cartridges (e.g., Oasis HLB or equivalent polymeric sorbent), nitrogen evaporator, autosampler vials.
3.2. Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions: Prepare individual stock solutions of MEHHP and deuterated MEHHP in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1.0 mg/mL.[3] Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the MEHHP stock solution in acetonitrile/water to create calibration standards at concentrations spanning the expected sample range (e.g., 0.5 - 100 ng/mL).
-
Internal Standard (IS) Spiking Solution: Dilute the deuterated MEHHP stock solution to a fixed concentration (e.g., 50 ng/mL) in acetonitrile. This solution will be added to all samples, calibrators, and QCs.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations by spiking pooled urine from a control population.
3.3. Urine Sample Preparation Protocol
The workflow involves enzymatic deconjugation, solid-phase extraction, and concentration.[6]
-
Sample Thawing & Aliquoting: Thaw frozen urine samples at room temperature. Vortex mix thoroughly. Transfer a 1.0 mL aliquot of each urine sample, calibration standard, and QC to a clean polypropylene tube.
-
Internal Standard Spiking: Add a precise volume (e.g., 20 µL) of the deuterated MEHHP IS spiking solution to every tube. Vortex briefly.
-
Enzymatic Hydrolysis (Deconjugation):
-
Sample Cleanup (Solid-Phase Extraction - SPE): Automated SPE is recommended for higher reproducibility.[5][12][13]
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to dry.
-
Loading: Load the entire hydrolyzed sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove salts and polar interferences.
-
Elution: Elute the analytes from the cartridge with 3 mL of acetonitrile or methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
Caption: Step-by-step workflow for MEHHP sample preparation from urine.
3.4. LC-MS/MS Analysis
-
Chromatography: Use a reverse-phase C18 column for separation.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is common.[3]
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Typical transitions for MEHHP and its deuterated standard are:
Data Presentation
The use of a deuterated internal standard allows for accurate quantification. The performance of such methods is characterized by key validation parameters, summarized below from published literature.
Table 1: Performance Characteristics of Analytical Methods for MEHHP.
| Matrix | Extraction Method | Analytical Method | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Urine | Online SPE | HPLC-MS/MS | 0.11 - 0.90 | Not Specified | ~100% | [11] |
| Serum | Column-Switching | LC-MS/MS | 0.15 | 0.45 | 93.9 - 99.4 | [3] |
| Urine | Column-Switching | LC-MS/MS | 0.35 | 1.05 | 94.6 - 100.8 | [3] |
| Serum | Automated SPE | HPLC-MS/MS | Low ng/mL range | Not Specified | 80 - 99% | [13] |
| Urine | SPE | HPLC-APCI-MS/MS | 2.0 | Not Specified | Not Specified | [7] |
| Urine | Not Specified | LC-MS/MS | 0.02 - 1.0 | 0.02 - 1.0 | 74.3 - 117.5% | [14] |
LOD: Limit of Detection; LOQ: Limit of Quantification; SPE: Solid-Phase Extraction; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; HPLC-APCI-MS/MS: High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry.
Conclusion
This application note outlines a comprehensive and robust method for the preparation and analysis of the DEHP metabolite MEHHP in human urine. The protocol, which combines enzymatic hydrolysis, solid-phase extraction, and isotope dilution LC-MS/MS, provides the high sensitivity and accuracy required for human biomonitoring studies.[12] The use of a deuterated internal standard is critical for correcting analytical variability, ensuring reliable quantification of MEHHP to assess human exposure to DEHP.[8] Automation of the solid-phase extraction step is highly recommended to improve throughput and reproducibility for large-scale epidemiological research.[5]
References
- 1. Determination of Di-(2-ethylhexyl)phthalate (DEHP) metabolites in human hair using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary phthalate metabolites and their biotransformation products: predictors and temporal variability among men and women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Automated solid-phase extraction and quantitative analysis of 14 phthalate metabolites in human serum using isotope dilution-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of MEHHP-d4 in Environmental Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) is a major oxidative metabolite of the ubiquitous plasticizer di(2-ethylhexyl) phthalate (DEHP).[1][2][3][4] Due to the widespread use of DEHP in various consumer products, it and its metabolites are frequently detected in environmental matrices, including water. Monitoring MEHHP levels in environmental water is crucial for assessing the extent of DEHP contamination and understanding its potential impact on ecosystems and human health. Elevated levels of MEHHP may be indicative of a significant toxic burden from phthalates.[1] This document provides detailed application notes and protocols for the quantitative analysis of MEHHP in environmental water samples using a robust and sensitive method involving solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), with MEHHP-d4 serving as an internal standard for accurate quantification.
Principle
This analytical method is based on the principle of isotope dilution mass spectrometry. A known amount of the isotopically labeled internal standard, MEHHP-d4, is added to the water sample prior to any sample preparation steps. The sample is then subjected to solid-phase extraction (SPE) to isolate and concentrate the analyte of interest (MEHHP) and the internal standard, while removing interfering matrix components. The extracted sample is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The chromatographic separation resolves MEHHP from other compounds, and the mass spectrometer provides highly selective and sensitive detection based on the specific mass-to-charge ratios of the parent and product ions of both MEHHP and MEHHP-d4. The concentration of MEHHP in the original sample is determined by comparing the peak area ratio of the native analyte to its labeled internal standard against a calibration curve.
Metabolic Pathway of DEHP
The formation of MEHHP is a key step in the metabolism of DEHP. Understanding this pathway is important for interpreting the environmental occurrence and toxicological significance of this metabolite.
Caption: Metabolic pathway of DEHP to its primary and secondary metabolites.
Experimental Workflow
The overall workflow for the analysis of MEHHP in environmental water samples is depicted below.
Caption: Workflow for MEHHP analysis in water.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of phthalate metabolites in water samples. These values can be used as a reference for method validation and performance monitoring.
Table 1: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Reference |
| MEHHP | 0.19 - 1.9 | 0.5 - 5.0 | [5][6] |
| MEOHP | 1.4 | - | [6] |
| MEHP | 0.24 - 3.98 | - | [5] |
| Phthalates (general) | 310 - 410 | - | [7] |
Table 2: Recovery and Precision Data
| Analyte | Spiking Level (ng/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Phthalate Metabolites | - | 70 - 110 | <15 | [5] |
| Phthalates (general) | 30 - 3000 | 82.4 - 123.6 | 0.4 - 7.8 (interday) | [7] |
| Phthalates (general) | 100 - 200 | >53 | - | [7] |
| Phthalates (in beverages) | - | 97.93 - 100.23 | - | [8] |
Experimental Protocols
Materials and Reagents
-
Standards: MEHHP and MEHHP-d4 analytical standards (≥98% purity).
-
Solvents: HPLC-grade or equivalent purity methanol, acetonitrile, ethyl acetate, and water.
-
Reagents: Formic acid (LC-MS grade), ammonium acetate.
-
SPE Cartridges: C18 solid-phase extraction cartridges (e.g., 500 mg, 6 mL).
-
Glassware: Amber glass bottles for sample collection, volumetric flasks, pipettes, and autosampler vials.
-
Gases: High-purity nitrogen for solvent evaporation.
Sample Collection and Preservation
-
Collect water samples in pre-cleaned amber glass bottles to minimize photodegradation and contamination.
-
Fill the bottles to the top, leaving no headspace, to reduce volatilization.
-
If not analyzed immediately, store the samples at 4°C and analyze within 7 days. For longer storage, freeze at -20°C.
Standard Solution Preparation
-
Primary Stock Solutions (1000 mg/L): Accurately weigh and dissolve 10 mg of MEHHP and MEHHP-d4 in 10 mL of methanol in separate volumetric flasks.
-
Intermediate Stock Solutions (10 mg/L): Dilute the primary stock solutions 1:100 with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate stock solutions with methanol/water (e.g., 50:50, v/v) to achieve a concentration range relevant for environmental samples (e.g., 1, 5, 10, 50, 100, 500 ng/L).
-
Internal Standard Spiking Solution (e.g., 100 µg/L): Prepare a solution of MEHHP-d4 in methanol for spiking the samples.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Allow water samples to reach room temperature. If samples contain suspended solids, filter them through a 0.45 µm glass fiber filter.
-
Spiking: To a 500 mL water sample, add a known amount of the MEHHP-d4 internal standard spiking solution (e.g., 50 µL of a 100 µg/L solution to achieve a final concentration of 10 ng/L). Mix thoroughly.
-
SPE Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 6 mL of ethyl acetate.
-
Wash with 6 mL of methanol.
-
Equilibrate with 6 mL of reagent water. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the pre-treated and spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After the entire sample has passed through, wash the cartridge with 6 mL of a methanol/water solution (e.g., 35:65, v/v) to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the retained analytes with 5 mL of ethyl acetate into a clean collection tube.
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.
-
Reconstitute the residue in a small, precise volume (e.g., 500 µL) of the initial mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A linear gradient starting with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
MEHHP: Precursor ion > Product ion 1, Precursor ion > Product ion 2 (for confirmation).
-
MEHHP-d4: Precursor ion > Product ion.
-
-
Optimize MS parameters such as capillary voltage, cone voltage, desolvation gas flow, and collision energy for maximum sensitivity for each analyte.
-
Data Analysis and Quantification
-
Integrate the peak areas for the specific MRM transitions of MEHHP and MEHHP-d4.
-
Calculate the peak area ratio of MEHHP to MEHHP-d4 for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x) is typically used.
-
Determine the concentration of MEHHP in the samples by interpolating their peak area ratios from the calibration curve.
-
The final concentration in the original water sample is calculated by accounting for the initial sample volume and the final reconstitution volume.
Quality Control
-
Method Blank: Analyze a reagent water sample carried through the entire sample preparation and analysis procedure to check for contamination.
-
Laboratory Control Spike (LCS): Analyze a reagent water sample spiked with a known concentration of MEHHP to assess method accuracy and recovery.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Analyze a duplicate environmental sample spiked with a known concentration of MEHHP to evaluate matrix effects and precision.
-
Internal Standard Response: Monitor the peak area of MEHHP-d4 in all samples and standards. A significant deviation from the average response may indicate a problem with the sample preparation or instrument performance.
References
- 1. Mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Exposome-Explorer - Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) (Compound) [exposome-explorer.iarc.fr]
- 3. ewg.org [ewg.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application of MEHHP-d4 in Food Contact Material Studies: Application Notes and Protocols
Introduction
Mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) is a primary oxidative metabolite of Di(2-ethylhexyl) phthalate (DEHP), a common plasticizer used in a variety of food contact materials (FCMs), particularly polyvinyl chloride (PVC). While regulatory focus is often on the migration of the parent phthalate, DEHP, into food, the presence of its metabolites, such as MEHHP, in FCMs as impurities or degradation products, and their potential to migrate, is an area of increasing interest for comprehensive safety assessments. The use of a stable isotope-labeled internal standard, such as MEHHP-d4, is crucial for the accurate and precise quantification of MEHHP in food simulants or food matrices. This application note provides a detailed protocol for the determination of MEHHP in food simulants using an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Principle of the Method
The method is based on the principle of isotope dilution mass spectrometry (ID-MS), which is a gold standard for quantitative analysis. A known amount of the isotopically labeled internal standard, MEHHP-d4, is added to the sample (food simulant) at the beginning of the analytical procedure. The MEHHP-d4 serves as a surrogate for the native MEHHP, compensating for any analyte loss during sample preparation and for matrix effects during LC-MS/MS analysis. The concentration of MEHHP in the sample is determined by measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard.
Data Presentation
The following table summarizes typical performance data for the analysis of MEHHP using an LC-MS/MS method with an isotopically labeled internal standard. While this data is often generated in the context of biological matrices, it is representative of the performance achievable in food simulant analysis.
| Parameter | Value | Reference Matrix |
| Limit of Detection (LOD) | 0.11 - 0.28 ng/mL | Acetonitrile:water |
| Limit of Quantification (LOQ) | 0.24 - 0.58 ng/mL | Acetonitrile:water |
| Recovery | 79 - 102% | Urine |
| Matrix Effect | 90 - 105% | Urine |
| Table 1: Typical performance characteristics for the analysis of MEHHP using isotope dilution LC-MS/MS.[1] |
Experimental Protocols
Materials and Reagents
-
Standards:
-
MEHHP (native) analytical standard
-
MEHHP-d4 (deuterated) internal standard
-
-
Solvents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
-
Food Simulants (as per Commission Regulation (EU) No 10/2011):
-
Simulant A: 10% ethanol (v/v) in water
-
Simulant B: 3% acetic acid (w/v) in water
-
Simulant D1: 50% ethanol (v/v) in water
-
Simulant E: Olive oil or other fatty food simulant
-
-
Solid-Phase Extraction (SPE) Cartridges:
-
Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB)
-
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of native MEHHP and MEHHP-d4 in methanol.
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to obtain intermediate stock solutions.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate MEHHP stock solution with the appropriate food simulant or initial mobile phase. The concentration range should bracket the expected sample concentrations.
-
Internal Standard Spiking Solution (e.g., 1 µg/mL): Dilute the intermediate MEHHP-d4 stock solution with methanol.
Sample Preparation (for Aqueous Food Simulants)
-
Spiking: To a 5 mL aliquot of the food simulant sample, add a known amount of the MEHHP-d4 internal standard spiking solution (e.g., 50 µL of a 1 µg/mL solution).
-
Acidification: Acidify the sample by adding formic acid (e.g., to a final concentration of 0.1%).
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of 0.1% formic acid in water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of water to remove interfering substances.
-
Elution: Elute the analytes with 5 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate MEHHP from other potential migrants (e.g., start with 95% A, ramp to 95% B, hold, and then return to initial conditions).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor at least two transitions for both MEHHP and MEHHP-d4 (one for quantification and one for confirmation). Specific mass transitions should be optimized in-house.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| MEHHP | [M-H]⁻ | Optimize in-house | Optimize in-house |
| MEHHP-d4 | [M-H]⁻ | Optimize in-house | Optimize in-house |
| Table 2: Example of MRM transitions for MEHHP and MEHHP-d4. |
Quantification
Construct a calibration curve by plotting the peak area ratio of MEHHP to MEHHP-d4 against the concentration of the calibration standards. Determine the concentration of MEHHP in the samples from this calibration curve.
Mandatory Visualizations
Caption: Metabolic pathway of DEHP to its primary and secondary metabolites.
Caption: Experimental workflow for the analysis of MEHHP in food simulants.
References
Application Note: High-Throughput Analysis of MEHHP and MEHHP-d4 in Human Urine using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) and its deuterated internal standard (MEHHP-d4) in human urine. The protocol employs enzymatic hydrolysis to account for conjugated metabolites, followed by solid-phase extraction (SPE) for sample clean-up and concentration. Chromatographic separation is achieved using reverse-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for selective and sensitive detection. This method is suitable for high-throughput biomonitoring studies and toxicokinetic assessments in clinical and research settings.
Introduction
Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) is a primary oxidative metabolite of the ubiquitous plasticizer di(2-ethylhexyl) phthalate (DEHP).[1] Due to the widespread use of DEHP in consumer products, there is significant interest in monitoring human exposure levels. MEHHP is a reliable biomarker of DEHP exposure, and its concentration in urine is often measured in epidemiological and toxicological studies.[1] Accurate and precise quantification of MEHHP is crucial for assessing potential health risks associated with DEHP exposure. The use of a stable isotope-labeled internal standard, such as MEHHP-d4, is essential for correcting for matrix effects and variations in sample preparation and instrument response.[2] This application note provides a detailed protocol for the chromatographic separation and quantification of MEHHP and MEHHP-d4 in human urine.
Experimental Protocols
Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction)
This protocol is designed for the analysis of total MEHHP (free and glucuronidated) in human urine.
Materials:
-
Human urine samples
-
MEHHP and MEHHP-d4 analytical standards
-
β-glucuronidase from E. coli
-
Ammonium acetate buffer (1 M, pH 6.5)
-
Formic acid
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 3 mL)
Procedure:
-
Sample Thawing and Spiking: Thaw frozen urine samples at room temperature. Centrifuge at 3000 x g for 10 minutes to pellet any precipitates.
-
Transfer 1 mL of the clear urine supernatant to a clean polypropylene tube.
-
Spike the sample with the internal standard solution (MEHHP-d4) to a final concentration of 10 ng/mL.
-
Enzymatic Hydrolysis: Add 200 µL of 1 M ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase solution.
-
Vortex the samples gently and incubate at 37°C for 2 hours to deconjugate the glucuronidated metabolites.
-
After incubation, acidify the samples by adding 20 µL of formic acid.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load the entire pre-treated urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of ultrapure water to remove interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes with 2 mL of acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
HPLC system capable of binary gradient elution
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| MEHHP | 293.1 | 121.1 | 15 |
| MEHHP-d4 | 297.1 | 121.1 | 15 |
Data Presentation
The following table summarizes the expected quantitative performance of the method.
| Parameter | MEHHP |
| Retention Time (approx.) | 6.5 min |
| **Linearity (R²) ** | > 0.99 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL |
| Recovery | 90 - 110% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for MEHHP analysis.
MEHHP-Induced Signaling Pathway
MEHHP has been shown to activate the tryptophan-kynurenine-Aryl Hydrocarbon Receptor (AHR) pathway.[3][4]
Caption: MEHHP-induced AHR signaling pathway.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of MEHHP in human urine. The use of a deuterated internal standard ensures accuracy and precision, making this method well-suited for large-scale biomonitoring studies and clinical research aimed at understanding human exposure to DEHP and its potential health implications. The detailed protocol and performance characteristics presented in this application note can be readily adopted by laboratories equipped with standard LC-MS/MS instrumentation.
References
- 1. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming matrix effects in MEHHP analysis with MEHHP-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), a key metabolite of the plasticizer Di(2-ethylhexyl) phthalate (DEHP). The primary focus is on overcoming matrix effects in biological samples using its deuterated internal standard, MEHHP-d4.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact MEHHP analysis?
A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as MEHHP, by co-eluting, undetected components in the sample matrix (e.g., salts, proteins, phospholipids from urine or serum).[1][2][3] This interference can lead to inaccurate and unreliable quantification in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[1][4] Specifically, matrix components can compete with MEHHP for ionization in the MS source, leading to a suppressed signal and an underestimation of its concentration.[3]
Q2: How does using MEHHP-d4 help in overcoming matrix effects?
A: MEHHP-d4 is a stable isotope-labeled internal standard (SIL-IS) for MEHHP.[5] It is chemically identical to MEHHP but has a slightly higher mass due to the deuterium atoms. Because of this similarity, MEHHP-d4 co-elutes with MEHHP and experiences the same matrix effects.[4] By adding a known amount of MEHHP-d4 to each sample, calibration standard, and quality control sample, the ratio of the analyte (MEHHP) signal to the internal standard (MEHHP-d4) signal is used for quantification.[6] This ratio remains constant even if both signals are suppressed or enhanced by the matrix, thus providing accurate quantification. This technique is known as isotope dilution mass spectrometry.[6][7]
Q3: What are the typical biological matrices for MEHHP analysis and what challenges do they present?
A: The most common biological matrices for MEHHP analysis are urine and serum/plasma.[8][9][10]
-
Urine: While generally considered a "cleaner" matrix than serum, urine can still contain high concentrations of salts and endogenous compounds that can cause matrix effects.[9] Sample preparation often involves enzymatic hydrolysis to measure total MEHHP (conjugated and unconjugated forms).[6]
-
Serum/Plasma: These are more complex matrices containing high levels of proteins and phospholipids, which are major sources of matrix effects.[1][8] Effective sample preparation, such as protein precipitation followed by solid-phase extraction (SPE), is crucial to remove these interferences.[9][11]
Q4: What are the key steps in a typical MEHHP analysis workflow?
A: A standard workflow for MEHHP analysis in biological samples includes:
-
Sample Preparation: This involves enzymatic deconjugation (for total MEHHP in urine), addition of the MEHHP-d4 internal standard, and extraction/clean-up using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[9][11]
-
LC-MS/MS Analysis: Chromatographic separation of MEHHP and MEHHP-d4 from other matrix components using a suitable LC column and mobile phase gradient, followed by detection and quantification using tandem mass spectrometry.[8][12]
-
Data Analysis: Quantification of MEHHP concentration is based on the peak area ratio of MEHHP to MEHHP-d4 against a calibration curve.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column contamination or degradation.[13] | Flush the column according to the manufacturer's instructions. If the problem persists, replace the column. |
| Inappropriate injection solvent.[13] | The injection solvent should be of similar or weaker strength than the initial mobile phase. | |
| Co-eluting interfering compounds. | Optimize the chromatographic gradient to improve separation. | |
| Low Signal Intensity or No Peak for MEHHP/MEHHP-d4 | Ion suppression due to severe matrix effects.[2][3] | Improve sample clean-up by optimizing the SPE or LLE protocol.[11] |
| MS source contamination.[14] | Clean the ion source as per the instrument manufacturer's guidelines. | |
| Incorrect MS/MS transition parameters. | Verify the precursor and product ions for both MEHHP and MEHHP-d4. | |
| High Background Noise | Contaminated mobile phase or solvents.[14] | Prepare fresh mobile phase using high-purity (LC-MS grade) solvents and additives.[15] |
| Carryover from a previous injection.[14] | Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the autosampler wash method. | |
| Inconsistent Results (Poor Reproducibility) | Inconsistent sample preparation. | Ensure precise and consistent addition of the internal standard and handling during the extraction process. |
| Variability in matrix effects between samples.[16] | While MEHHP-d4 compensates for a significant portion of this, extreme variability may require more rigorous sample clean-up. | |
| LC system instability (e.g., pump fluctuations).[14] | Check the LC system for pressure fluctuations and ensure proper pump performance. | |
| MEHHP-d4 Signal is Present, but MEHHP Signal is Absent in a Spiked Sample | Analyte degradation.[11] | Investigate sample stability. Ensure proper storage conditions and consider the use of stabilizers if necessary. |
Experimental Protocols
Protocol 1: Quantification of MEHHP in Urine using SPE and LC-MS/MS
This protocol is a generalized procedure and may require optimization for specific instruments and laboratory conditions.
1. Materials and Reagents:
-
MEHHP and MEHHP-d4 analytical standards
-
β-glucuronidase (from E. coli)[17]
-
Ammonium acetate buffer (pH 6.5)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Sample Preparation:
-
To 1 mL of urine sample in a glass tube, add 50 µL of MEHHP-d4 internal standard working solution.
-
Add 500 µL of ammonium acetate buffer.
-
Add 10 µL of β-glucuronidase solution.
-
Vortex and incubate at 37°C for 2 hours for enzymatic deconjugation.[8]
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate MEHHP from matrix interferences (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Ionization: Electrospray Ionization (ESI), negative mode.[12]
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for MEHHP and MEHHP-d4.
Quantitative Data Summary
The following table summarizes typical performance characteristics for MEHHP analysis methods found in the literature. Actual values will vary depending on the specific method and instrumentation.
| Parameter | Urine Matrix | Serum/Plasma Matrix | Reference |
| Recovery | 86% - 117% | 71% - 107% | [12][17] |
| Limit of Detection (LOD) | 0.05 µg/L | ~0.1-0.3 ng/mL | [18][19] |
| Limit of Quantification (LOQ) | ~0.1 - 0.6 ng/mL | ~0.2-0.6 ng/mL | [18] |
| Inter-day Precision (%RSD) | < 15% | < 12% | [12][17] |
| Intra-day Precision (%RSD) | < 15% | < 12% | [12][17] |
Visualizations
Caption: Experimental workflow for MEHHP analysis.
Caption: Overcoming matrix effects with an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of 22 phthalate metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Urinary metabolite concentrations of organophosphorous pesticides, bisphenol A, and phthalates among pregnant women in Rotterdam, the Netherlands: The Generation R Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of phthalates and bisphenol a in serum, urine and follicular fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. zefsci.com [zefsci.com]
- 15. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. researchgate.net [researchgate.net]
- 18. Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phthalate Exposure and Biomarkers of Oxidation of Nucleic Acids: Results on Couples Attending a Fertility Center - PMC [pmc.ncbi.nlm.nih.gov]
Reducing background interference for phthalate analysis
Welcome to the Technical Support Center for Phthalate Analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their analytical methods for detecting phthalates, with a focus on minimizing background interference.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of phthalate contamination in a laboratory setting?
A1: Phthalate contamination is a pervasive issue in laboratory environments due to their widespread use as plasticizers.[1][2] Common sources include:
-
Laboratory Consumables: Many plastic items can leach phthalates, including pipette tips, centrifuge tubes, plastic syringes, and filter holders.[3]
-
Solvents: Even high-purity solvents can contain low levels of phthalates. It is crucial to test and select solvents with the lowest possible phthalate background.
-
Glassware: While glass is generally preferred, new glassware may have a finishing solution containing phthalates. Improperly cleaned glassware can also be a source of contamination.[4]
-
Laboratory Air: Phthalates can be present in laboratory air, originating from building materials like flooring, paints, and cables, and can adsorb onto surfaces.
-
Personal Care Products: Cosmetics, lotions, and other personal care products used by laboratory personnel can be a significant source of phthalate contamination.
Q2: I am observing high levels of Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP) in my analytical blanks. What are the likely causes and how can I troubleshoot this?
A2: High levels of DEHP and DBP in blanks are a frequent challenge in phthalate analysis. Here’s a step-by-step troubleshooting guide:
-
Isolate the Source: Systematically analyze each component of your workflow. Run blanks with just the solvent, then introduce your glassware, sample preparation steps (e.g., SPE cartridges), and finally the GC-MS or LC-MS system itself to pinpoint the primary source of contamination.
-
Solvent Check: Purchase solvents from different vendors or lots and test them for phthalate content. Consider cleaning solvents with activated carbon or alumina.
-
Glassware Cleaning: Implement a rigorous glassware cleaning protocol. This should include rinsing with a high-purity solvent known to be low in phthalates (e.g., acetone, hexane) followed by baking at a high temperature (e.g., 400-450°C) for several hours.[5]
-
Consumables Evaluation: Switch to phthalate-free consumables where possible. If not, pre-rinse all plasticware with a suitable solvent before use.
-
GC-MS Syringe Needle: The outer surface of the autosampler syringe needle can adsorb phthalates from the lab air.[6] Implement a needle wash step with a clean solvent before each injection. Two effective approaches are cleaning the needle in a hot injector in split mode with the precolumn backflushed, or performing a fast injection at a low injector temperature to minimize thermal desorption.[6]
-
Laboratory Environment: Minimize the use of plastics in the immediate vicinity of your analytical setup. Ensure good ventilation to reduce airborne phthalate levels.
Q3: What are the best practices for sample preparation to minimize phthalate contamination?
A3: Careful sample preparation is critical for accurate phthalate analysis. Key best practices include:
-
Use Phthalate-Free Materials: Whenever possible, use laboratory consumables certified as "phthalate-free." This includes pipette tips, vials, caps, and tubing.
-
Glassware over Plastic: Prioritize the use of scrupulously cleaned glassware over plasticware for all sample handling and storage.
-
Solvent Selection and Handling: Use the highest purity solvents available and test them for background phthalate levels. Keep solvent bottles tightly capped when not in use to prevent absorption of airborne phthalates.
-
Minimize Sample Manipulation: The more steps in your sample preparation, the higher the risk of contamination. Streamline your workflow as much as possible.
-
Procedural Blanks: Always include procedural blanks with each batch of samples. These blanks should go through the entire sample preparation and analysis process to accurately assess the level of background contamination.
Quantitative Data on Phthalate Contamination
The following tables summarize quantitative data on phthalate leaching from various sources, which can help in identifying and mitigating background interference.
Table 1: Leaching of Di(2-ethylhexyl) phthalate (DEHP) from PVC Articles
| Time (days) | Leached DEHP (wt% of PVC article) |
| 1 | 5.19 |
| 3 | 10.88 |
| 5 | 15.23 |
| 9 | 20.45 |
| 16 | 25.11 |
| 30 | 28.76 |
Source: Adapted from a study on phthalate leaching from PVC articles into n-hexane.[4]
Table 2: Background Levels of Common Phthalates in Procedural Blanks
| Phthalate | Mean Concentration in Blanks (ng/g) | Range in Blanks (ng/g) |
| Diisobutyl phthalate (DiBP) | 0.2 | 0.04–0.31 |
| Dibutyl phthalate (DBP) | 1.4 | 0.16–8.0 |
| Di(2-ethylhexyl) phthalate (DEHP) | 3.7 | 0.53–7.4 |
Source: Data from a study on phthalate concentrations in food samples.[7]
Table 3: Phthalate Concentrations in Bottled Water Samples
| Storage Condition | Phthalate Concentration Range (µg/L) |
| Upon Purchase | 7.85 - 62.1 |
| Stored in Refrigerator (4°C) | Lower end of the range |
| Stored at Room Temperature (24°C) near heat/sunlight | Higher end of the range |
Source: Adapted from a study on phthalates in bottled water.[3]
Detailed Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Phthalates in Water
This protocol is based on a liquid-liquid extraction method followed by GC-MS analysis.
1. Sample Preparation (Liquid-Liquid Extraction): a. Measure 500 mL of the water sample into a glass separating funnel. b. Add 50 mL of dichloromethane and shake vigorously for 2 minutes. Allow the layers to separate. c. Drain the lower dichloromethane layer into a clean glass flask. d. Repeat the extraction two more times with fresh 50 mL portions of dichloromethane, combining the extracts. e. Pass the combined extracts through a glass column containing anhydrous sodium sulfate to remove any residual water. f. Concentrate the extract to approximately 1 mL using a rotary evaporator and then further concentrate under a gentle stream of nitrogen.
2. GC-MS Instrumental Parameters:
- Gas Chromatograph: Shimadzu GC-2010 (or equivalent)
- Mass Spectrometer: Shimadzu QP 2010 (or equivalent)
- Injector: Splitless mode, 260°C
- Column: SPB-5 (5% phenyl–95% dimethylpoloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
- Carrier Gas: Helium at a flow rate of 0.8 mL/min
- Oven Temperature Program: Start at 60°C (hold for 1 min), ramp to 280°C at 20°C/min, hold for 5 min.
- MS Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for each phthalate (e.g., m/z 149 is a common ion for many phthalates).
Protocol 2: Solid-Phase Extraction (SPE) for Phthalate Analysis
This protocol provides a general guideline for SPE cleanup of aqueous samples.
1. Cartridge Selection and Conditioning: a. Select a C18 SPE cartridge. b. Condition the cartridge by passing 5-10 mL of methanol, followed by 5-10 mL of deionized water. Do not allow the sorbent to go dry.
2. Sample Loading: a. Load the pre-filtered aqueous sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
3. Washing: a. Wash the cartridge with 5-10 mL of deionized water to remove any interfering polar compounds.
4. Elution: a. Elute the retained phthalates with a suitable organic solvent such as ethyl acetate or a mixture of ethyl acetate and dichloromethane. Use a small volume (e.g., 2-5 mL) to keep the final extract concentrated.
5. Post-Elution: a. Dry the eluate with anhydrous sodium sulfate. b. Concentrate the eluate under a gentle stream of nitrogen to the desired final volume for GC-MS or LC-MS analysis.
Visualizations
Caption: A generalized experimental workflow for phthalate analysis.
Caption: A logical workflow for troubleshooting high phthalate background.
References
- 1. niehs.nih.gov [niehs.nih.gov]
- 2. Phthalates - Wikipedia [en.wikipedia.org]
- 3. aerapa.conference.ubbcluj.ro [aerapa.conference.ubbcluj.ro]
- 4. nasport.pmf.ni.ac.rs [nasport.pmf.ni.ac.rs]
- 5. researchgate.net [researchgate.net]
- 6. Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phthalate Concentrations and Dietary Exposure from Food Purchased in New York State - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC Gradient for MEHHP and MEHHP-d4 Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the liquid chromatography (LC) separation of Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) and its deuterated internal standard, MEHHP-d4.
Troubleshooting Guide
Issue: Partial or Complete Separation of MEHHP and MEHHP-d4 Peaks
Q1: My MEHHP and MEHHP-d4 peaks are partially separated, with the MEHHP-d4 eluting slightly earlier. What is causing this?
This is a well-documented phenomenon known as the "deuterium isotope effect" in reversed-phase liquid chromatography.[1][2][3] Deuterium is slightly more electron-donating than protium (the common isotope of hydrogen), which can lead to subtle differences in the polarity and van der Waals interactions of the molecule. In reversed-phase chromatography, deuterated compounds are often slightly less retained on the nonpolar stationary phase, resulting in an earlier elution time compared to their non-deuterated counterparts.[1][2][3]
Q2: How can I achieve better co-elution of MEHHP and MEHHP-d4?
Complete co-elution is ideal for accurate quantification using an internal standard, as it ensures that both the analyte and the internal standard experience the same matrix effects during ionization. Here are several strategies to improve co-elution:
-
Adjust the Gradient Steepness: A faster, steeper gradient can often reduce the resolution between closely eluting peaks. By increasing the rate of change of the organic mobile phase, the analytes have less time to interact with the stationary phase, which can minimize the separation between MEHHP and MEHHP-d4.
-
Modify the Mobile Phase Composition:
-
Organic Solvent: Switching between acetonitrile and methanol can alter the selectivity of the separation. Methanol is a protic solvent and can have different interactions with the analytes and stationary phase compared to the aprotic acetonitrile.
-
Mobile Phase Additives: The concentration and type of acid modifier (e.g., formic acid, acetic acid) can influence the retention and peak shape. Experiment with slightly different concentrations to see if it impacts the separation.
-
-
Lower the Flow Rate: Decreasing the flow rate can sometimes improve resolution, but in this case, a slightly higher flow rate might be beneficial to reduce the interaction time with the stationary phase and encourage co-elution.
-
Column Temperature: Increasing the column temperature can decrease retention times and may reduce the separation between the two compounds. However, be mindful of the stability of the analytes at higher temperatures.
Q3: I am still observing partial separation. How should I integrate the peaks for accurate quantification?
If complete co-elution cannot be achieved, it is crucial to have a consistent and robust integration strategy:
-
Use a Summation Integration Algorithm: Many chromatography data systems (CDS) like Agilent MassHunter offer summation integration. This allows you to define a single integration window that encompasses both the MEHHP and MEHHP-d4 peaks. This ensures that the entire signal for both compounds is captured, even if they are not perfectly co-eluting.
-
Consistent Peak Width and Baseline Settings: Ensure that the integration parameters for both the analyte and the internal standard are identical and consistently applied across all samples, calibrators, and quality controls.
-
Manual Integration as a Last Resort: If automated integration proves unreliable, manual integration may be necessary. However, this should be done with extreme care and a clearly defined, consistent protocol to avoid introducing user bias. All manual integrations should be documented and justified.
Issue: Poor Peak Shape (Tailing, Fronting, Broadening)
Q4: My MEHHP and/or MEHHP-d4 peaks are tailing. What are the common causes and solutions?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the column itself.
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analytes, causing tailing.
-
Solution: Use a mobile phase with a slightly lower pH (e.g., using formic acid) to suppress the ionization of the silanol groups. Using an end-capped column can also minimize these interactions.
-
-
Column Contamination: Accumulation of matrix components from previous injections can lead to peak tailing.
-
Solution: Implement a robust column washing procedure between runs. A guard column can also help protect the analytical column from strongly retained contaminants.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Dilute the sample or reduce the injection volume.
-
Q5: My peaks are broad or split. What should I investigate?
Broad or split peaks can indicate a variety of issues, from the injection solvent to the column hardware.
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
-
-
Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause the sample to travel through the column unevenly, resulting in split or broad peaks.
-
Solution: This usually indicates a degraded column that needs to be replaced. Using a guard column and proper sample preparation can extend column lifetime.
-
-
Extra-Column Volume: Excessive tubing length or fittings with large internal diameters between the injector and the detector can contribute to peak broadening.
-
Solution: Use tubing with the smallest practical internal diameter and keep the length to a minimum.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the deuterium isotope effect in reversed-phase LC?
The deuterium isotope effect in reversed-phase LC is primarily attributed to differences in the van der Waals interactions and the polarizability of C-H versus C-D bonds.[4] The C-D bond is slightly shorter and less polarizable than the C-H bond. In a nonpolar stationary phase, the weaker van der Waals interactions of the deuterated compound lead to slightly less retention and, therefore, an earlier elution time compared to its non-deuterated counterpart.[1][2][3]
Q2: Can the choice of stationary phase chemistry affect the separation of MEHHP and MEHHP-d4?
Yes, the stationary phase can influence the degree of separation. While C18 columns are commonly used, other phases like phenyl-hexyl or biphenyl columns offer different selectivity due to pi-pi interactions. These alternative interactions might modulate the separation between MEHHP and MEHHP-d4. If you are experiencing significant separation issues, testing a column with a different stationary phase chemistry could be a valid strategy.
Q3: Is it acceptable to have a small, consistent separation between MEHHP and MEHHP-d4?
While complete co-elution is the ideal scenario, a small, consistent, and reproducible separation can be acceptable if the integration is handled correctly and consistently. The key is to ensure that the peak integration captures the entire signal for both the analyte and the internal standard across the entire analytical batch. It is also important to verify that there are no co-eluting matrix interferences that might disproportionately affect the ionization of one compound over the other due to the slight difference in retention time.
Q4: How can I confirm that the earlier eluting peak is indeed MEHHP-d4?
You can confirm the identity of the peaks by infusing a pure standard of MEHHP and a pure standard of MEHHP-d4 separately into the mass spectrometer to confirm their mass-to-charge ratios. Then, inject each standard individually onto the LC-MS system to determine their respective retention times under your chromatographic conditions.
Data Presentation
Table 1: Representative LC Parameters for MEHHP Analysis from Published Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Phenyl-Hexyl, 3.0 x 100 mm, 3 µm | C18, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | 0.1% Acetic Acid in Water | 0.1% Formic Acid in Water | Water with 2 mM Ammonium Acetate |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile | Acetonitrile | Methanol |
| Flow Rate | 0.3 mL/min | 0.5 mL/min | 0.4 mL/min |
| Column Temp. | 40 °C | 35 °C | 45 °C |
| Gradient | Example: 5% B to 95% B in 8 min | Example: 10% B to 90% B in 10 min | Example: 20% B to 98% B in 7 min |
Note: The gradient profiles are illustrative examples based on typical methods for phthalate metabolite analysis. Specific gradient steps and timings should be optimized for your specific application and instrumentation.
Experimental Protocols
General Protocol for the Analysis of MEHHP in Urine using LC-MS/MS with MEHHP-d4 Internal Standard
This protocol is a general guideline and may require optimization for specific instruments and sample matrices.
-
Sample Preparation (Enzymatic Hydrolysis):
-
To 100 µL of urine sample, add 50 µL of a solution containing MEHHP-d4 internal standard in a suitable buffer (e.g., ammonium acetate).
-
Add 10 µL of β-glucuronidase enzyme.
-
Vortex briefly and incubate at 37 °C for 90 minutes to deconjugate the glucuronidated metabolites.
-
Stop the reaction by adding a strong acid (e.g., formic acid) or by protein precipitation with a solvent like acetonitrile.
-
Centrifuge the sample to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reversed-phase column, such as a C18 or Phenyl-Hexyl, with appropriate dimensions and particle size for the desired separation efficiency.
-
Mobile Phases:
-
A: Water with an appropriate modifier (e.g., 0.1% formic acid or 2 mM ammonium acetate).
-
B: Organic solvent (e.g., acetonitrile or methanol) with the same modifier as Mobile Phase A.
-
-
Gradient Program: Develop a gradient that provides adequate retention and separation of MEHHP from other matrix components. A typical starting point would be a low percentage of organic phase, ramping up to a high percentage to elute the analyte, followed by a wash step and re-equilibration.
-
Mass Spectrometer: A tandem mass spectrometer capable of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for phthalate metabolites.
-
MRM Transitions:
-
MEHHP: Monitor the transition from the deprotonated molecule [M-H]⁻ to a specific product ion.
-
MEHHP-d4: Monitor the corresponding transition for the deuterated internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for both MEHHP and MEHHP-d4.
-
Calculate the ratio of the MEHHP peak area to the MEHHP-d4 peak area.
-
Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of MEHHP in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualization
Caption: Troubleshooting workflow for partial peak separation of MEHHP and MEHHP-d4.
References
Troubleshooting poor peak shape for MEHHP-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of ME-HHP-d4, a deuterated internal standard for the plasticizer metabolite Mono(2-ethyl-5-hydroxyhexyl) phthalate. The information is tailored for researchers, scientists, and drug development professionals utilizing liquid chromatography-mass spectrometry (LC-MS) for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is MEHHP-d4 and why is it used in our analyses?
A1: MEHHP-d4 is a deuterium-labeled version of MEHHP, which is a metabolite of the common plasticizer Di(2-ethylhexyl) phthalate (DEHP). In quantitative LC-MS analysis, MEHHP-d4 serves as an internal standard. Because it is chemically almost identical to the target analyte (MEHHP), it behaves similarly during sample preparation and analysis. This allows for more accurate quantification by correcting for variations in sample extraction, injection volume, and instrument response.
Q2: We are observing poor peak shape for MEHHP-d4. What are the most common causes?
A2: Poor peak shape for MEHHP-d4, and for MEHHP itself, typically manifests as peak tailing, fronting, or splitting. The most common causes are related to the chromatographic conditions and the state of the LC system. These can include:
-
Column Issues: Degradation of the column, sample overload, or the formation of voids in the column packing.
-
Mobile Phase Problems: An inappropriate mobile phase pH, incorrect solvent composition, or contamination.
-
Analyte-Specific Interactions: As MEHHP is an acidic compound (a benzoic acid ester), interactions with the stationary phase can lead to peak tailing.[1]
-
Issues with the Deuterated Standard: In some cases, deuterated standards can exhibit slightly different retention times than their non-deuterated counterparts, which can affect peak integration and shape if not properly resolved.[2][3]
Q3: Can the stability of the MEHHP-d4 standard in solution affect peak shape?
A3: While less common, the degradation of the MEHHP-d4 standard can potentially lead to poor peak shape or the appearance of unexpected peaks. It is recommended to store stock solutions at -80°C for long-term stability (up to 6 months) and at -20°C for short-term use (up to 1 month).[4] Always prepare fresh working solutions and avoid repeated freeze-thaw cycles.
Troubleshooting Guide for Poor Peak Shape of MEHHP-d4
This guide provides a systematic approach to diagnosing and resolving common peak shape issues for MEHHP-d4 in LC-MS analysis.
Problem: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
| Cause | Recommended Action |
| Secondary Interactions with Column | MEHHP is acidic and can interact with active sites on the column's stationary phase. Ensure the mobile phase pH is appropriate to keep MEHHP in a single ionic state. Adding a small amount of a competing acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can help reduce these interactions. Consider using a column with end-capping to minimize exposed silanol groups. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove potential contaminants. If the problem persists, the column may be degraded and require replacement. Using a guard column can help extend the life of the analytical column. |
| Sample Overload | Dilute the sample and re-inject. If the peak shape improves, the original sample concentration was too high for the column's capacity. |
| Mobile Phase pH | Since MEHHP is a benzoic acid ester, its ionization state is dependent on the mobile phase pH.[1] It is crucial to control the pH to ensure a consistent and sharp peak. For reversed-phase chromatography, a mobile phase pH at least 2 units below the pKa of the analyte is generally recommended to ensure it is in its neutral form. |
Problem: Peak Fronting
Peak fronting is characterized by an asymmetry where the front half of the peak is broader than the latter half.
| Cause | Recommended Action |
| Sample Overload | This is the most common cause of peak fronting. Reduce the injection volume or dilute the sample and re-inject. |
| Incompatible Sample Solvent | The solvent used to dissolve the sample may be stronger than the mobile phase, causing the analyte to move too quickly through the initial part of the column. Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent must be used, reduce the injection volume. |
| Column Collapse | A sudden appearance of fronting peaks can indicate a physical collapse of the column packing material. This is often irreversible, and the column will need to be replaced. |
Problem: Split Peaks
Split peaks appear as two or more peaks for a single analyte.
| Cause | Recommended Action |
| Clogged Column Frit | Debris from the sample or LC system can partially block the inlet frit of the column, causing the sample to be distributed unevenly. Try back-flushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, the frit or the column may need to be replaced. |
| Void in the Column | A void or channel in the column packing can cause the sample to travel through at different rates. This often requires column replacement. |
| Incompatible Sample Solvent | A significant mismatch between the sample solvent and the mobile phase can cause peak splitting, especially for early eluting peaks. Prepare samples in the mobile phase whenever feasible. |
| Co-elution with an Interfering Compound | An interfering substance in the sample matrix may be co-eluting with MEHHP-d4. Review the mass spectrum to check for other ions under the peak. Adjusting the chromatographic method (e.g., gradient, mobile phase composition) may be necessary to resolve the two compounds. |
Experimental Protocols
A typical LC-MS/MS method for the analysis of MEHHP and other phthalate metabolites involves the following:
-
Sample Preparation: Urine or serum samples are often subjected to enzymatic hydrolysis to deconjugate the metabolites, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analytes.[5]
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative mode is frequently used for phthalate metabolites.[5]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective quantification.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for MEHHP-d4.
Caption: Troubleshooting workflow for poor peak shape of MEHHP-d4.
References
- 1. Exposome-Explorer - Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) (Compound) [exposome-explorer.iarc.fr]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of phthalates and bisphenol a in serum, urine and follicular fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s4science.at [s4science.at]
- 7. sciex.com [sciex.com]
MEHHP-d4 Technical Support Center: Purity and Isotopic Interference
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the purity and potential for isotopic interference of MEHHP-d4 (Mono(2-ethyl-5-hydroxyhexyl) phthalate-d4).
Frequently Asked Questions (FAQs)
Q1: What is the typical chemical purity of commercially available MEHHP-d4?
A1: The chemical purity of MEHHP-d4 can vary between suppliers and batches. It is crucial to refer to the Certificate of Analysis (CoA) provided by the vendor for specific purity information. As an example, one supplier reports a chemical purity of 96.12% for their MEHHP-d4 product.[1] For a related deuterated phthalate metabolite, Mono-(2-ethylhexyl) phthalate-d4 (MEHP-d4), a purity of 99.71% has been reported by the same vendor.[2]
Q2: What is isotopic purity and why is it important for a deuterated internal standard like MEHHP-d4?
A2: Isotopic purity refers to the percentage of the labeled compound that contains the desired number of deuterium atoms (in this case, four). It is a critical parameter for an internal standard as it ensures the accuracy and reliability of quantitative analysis.[3] The presence of unlabeled (d0) or partially labeled (d1, d2, d3) species can lead to interference with the analyte signal and affect the precision of the measurement.[4]
Q3: What is isotopic interference and how can it affect my results?
A3: Isotopic interference in the context of using MEHHP-d4 as an internal standard can occur in two primary ways:
-
Contribution from the native analyte to the internal standard signal: The native, unlabeled MEHHP has a natural isotopic distribution. This means that a small percentage of it will have a mass that is one, two, or more mass units higher than its monoisotopic mass. This can potentially contribute to the signal of the deuterated internal standard, leading to an overestimation of the internal standard and an underestimation of the native analyte concentration. This becomes more significant at high analyte concentrations.[5][6]
-
Presence of unlabeled MEHHP (d0) in the MEHHP-d4 standard: If the deuterated internal standard contains a significant amount of the unlabeled analyte, it will contribute to the analyte signal, leading to an overestimation of the analyte concentration, particularly at low levels.[4]
Q4: How can I assess the isotopic purity of my MEHHP-d4 standard?
A4: The isotopic purity of a deuterated standard like MEHHP-d4 can be determined using high-resolution mass spectrometry (HR-MS).[3][7][8] This involves analyzing the standard to determine the relative abundance of the different isotopologues (d0, d1, d2, d3, d4). A detailed protocol for this assessment is provided in the "Experimental Protocols" section below.
Q5: What are the common signs of isotopic interference in my data?
A5: Common indicators of isotopic interference include:
-
Non-linear calibration curves, especially at the high or low ends of the concentration range.[6]
-
Poor accuracy and precision in quality control samples.
-
Inaccurate quantification, particularly for samples with a high ratio of analyte to internal standard.[5]
Q6: How can I mitigate isotopic interference?
A6: Several strategies can be employed to minimize isotopic interference:
-
Use a highly pure internal standard: Select a MEHHP-d4 standard with the highest possible isotopic enrichment.
-
Optimize mass spectrometry parameters: Choose precursor and product ion transitions for your MRM (Multiple Reaction Monitoring) experiment that are specific to the analyte and the fully deuterated internal standard, minimizing overlap.
-
Mathematical correction: In some cases, the contribution of the analyte's isotopic variants to the internal standard signal can be calculated and corrected for in the data processing.[5][6]
-
Chromatographic separation: While MEHHP and MEHHP-d4 are expected to co-elute, ensuring good chromatographic resolution from other matrix components can reduce overall interference.
Data Presentation
Table 1: Reported Purity of MEHHP-d4 and Related Deuterated Phthalate Metabolites
| Compound | Supplier | Reported Chemical Purity | Isotopic Purity |
| This compound (MEHHP-d4) | MedchemExpress | 96.12%[1] | Not explicitly stated on CoA |
| Mono-(2-ethylhexyl) phthalate-d4 (MEHP-d4) | MedchemExpress | 99.71%[2] | Not explicitly stated on CoA |
| Bis(2-ethylhexyl) phthalate (ring-D₄) | Cambridge Isotope Laboratories | 98% | Not explicitly stated on product page |
Note: Isotopic purity is often not detailed on standard Certificates of Analysis and may require direct inquiry to the supplier or in-house verification.
Experimental Protocols
Protocol for Assessing Isotopic Purity of MEHHP-d4 using High-Resolution Mass Spectrometry (HR-MS)
This protocol provides a general framework for determining the isotopic distribution of a MEHHP-d4 standard. Instrument-specific parameters will need to be optimized.
1. Objective: To determine the relative abundance of d0, d1, d2, d3, and d4 species in a MEHHP-d4 standard.
2. Materials:
-
MEHHP-d4 standard of interest.
-
High-purity solvent (e.g., acetonitrile or methanol, LC-MS grade).
-
High-resolution mass spectrometer (e.g., Orbitrap, TOF).
-
Liquid chromatography system (optional, for sample introduction).
3. Sample Preparation:
-
Prepare a stock solution of the MEHHP-d4 standard in the chosen solvent at a concentration suitable for your mass spectrometer (e.g., 1 µg/mL).
-
Perform serial dilutions to obtain a working solution that gives a strong signal without saturating the detector.
4. Mass Spectrometry Analysis:
-
Mode: Full scan mode with high resolution (>60,000).
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically suitable for phthalate metabolites.
-
Mass Range: Set the scan range to include the expected m/z values for all isotopologues of MEHHP (unlabeled) and MEHHP-d4.
-
Unlabeled MEHHP (C16H22O5): [M-H]- ≈ 293.14
-
MEHHP-d4 (C16H18D4O5): [M-H]- ≈ 297.16
-
-
Data Acquisition: Acquire data for a sufficient duration to obtain a stable signal and a high-quality mass spectrum.
5. Data Analysis:
-
From the full scan spectrum, identify the peaks corresponding to the [M-H]- ions of the different isotopologues (d0 to d4).
-
Extract the ion chromatograms for each isotopologue.
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue as a percentage of the total peak area of all isotopologues.
Isotopic Purity (%) = (Peak Area of d4 / Sum of Peak Areas of d0, d1, d2, d3, d4)) * 100
Mandatory Visualizations
Caption: Troubleshooting workflow for isotopic interference with MEHHP-d4.
Caption: Workflow for assessing MEHHP-d4 isotopic purity via HR-MS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. cerilliant.com [cerilliant.com]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Minimizing contamination in phthalate metabolite analysis
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize phthalate contamination during metabolite analysis.
Frequently Asked Questions (FAQs)
Q1: What are phthalates and why are they a significant contamination concern in laboratory analysis?
Phthalates, or phthalic acid esters (PAEs), are chemical compounds primarily used as plasticizers to enhance the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC).[1][2][3] They are not chemically bound to the polymer matrix, which allows them to be easily released or leached into the environment, samples, and analytical systems.[1][3][4][5] This ubiquitous nature makes them a notorious source of background contamination in trace-level analysis, potentially leading to inaccurate and unreliable results.[6][7]
Q2: What are the most common sources of phthalate contamination in a laboratory setting?
Phthalate contamination can originate from numerous sources within a typical laboratory environment. Key sources include:
-
Laboratory Consumables: Many plastic items, such as pipette tips, syringe filters, tubing, and sample vials, can leach phthalates.[8][9][10] Even materials not expected to contain phthalates can be sources; for example, Parafilm® has been shown to leach DEHP.[8][9]
-
Solvents and Reagents: Solvents like methylene chloride, ethyl acetate, and acetone can contain phthalate impurities.[4] Even high-purity water (e.g., HPLC-grade) can be a source of contamination.[6][11]
-
Laboratory Environment: Phthalates are present in indoor air and dust, originating from building materials like PVC flooring, paints, and cables.[4][6][7][12] This airborne contamination can adsorb onto the surfaces of glassware and equipment.[7]
-
Analytical Instruments: Components within LC/MS or GC/MS systems, such as tubing (especially PVC), seals, and septa, can be sources of background phthalate signals.[2][10][13]
-
Personal Care Products: Cosmetics, lotions, and deodorants used by laboratory personnel can contain phthalates that may be inadvertently introduced into samples.[13]
Q3: What are the fundamental principles for preventing phthalate contamination?
The core principle is to systematically identify and eliminate all potential sources of phthalates throughout the entire analytical workflow, from sample collection to data analysis. This involves:
-
Avoiding Plastic: Whenever possible, avoid using plastic materials. Opt for scrupulously clean glassware, stainless steel, or polytetrafluoroethylene (PTFE) equipment.[10][14]
-
Using High-Purity Reagents: Utilize phthalate-free or high-purity, redistilled solvents.[6] It is advisable to test new batches of solvents for background phthalate levels.
-
Maintaining a Clean Workspace: Minimize dust and regularly clean laboratory surfaces.[6] A laboratory designed with non-PVC materials for flooring and fixtures can significantly reduce airborne contamination.[15]
-
Implementing Rigorous Cleaning Procedures: All glassware and equipment must be thoroughly cleaned using a dedicated protocol, often involving solvent rinsing and baking at high temperatures.[4][14]
-
Running Procedural Blanks: Consistently run blank samples (solvent blanks, method blanks) with every batch of samples to monitor for and identify background contamination.[10][16]
Troubleshooting Guide
Q4: I am observing high and persistent background peaks of specific phthalates (e.g., DEHP, DBP) in my analytical blanks. What is the systematic approach to identify the source?
A systematic investigation is crucial for pinpointing the source of persistent background contamination. The following workflow can help isolate the issue.
Caption: Troubleshooting workflow for identifying phthalate contamination sources.
Q5: My phthalate metabolite results are inconsistent across replicate samples. What could be causing this variability?
Inconsistent results often point to sporadic or random contamination events during sample handling and preparation. Potential causes include:
-
Inconsistent Labware Cleaning: Variations in the effectiveness of glassware cleaning can leave residual phthalates on some items but not others.
-
Cross-Contamination: Using contaminated equipment or not changing pipette tips between samples can transfer phthalates.
-
Variable Leaching from Consumables: The extent of phthalate leaching can vary between individual plastic items, even within the same batch.
-
Dust Particles: Random dust particles from the air settling into different samples can cause significant variability.[6]
-
Glove Contamination: If using vinyl gloves, inconsistent contact with samples or equipment can introduce variable amounts of phthalates.[6] It is recommended to use nitrile or other phthalate-free gloves.
Q6: Can I decontaminate my lab equipment and glassware, and what is the recommended procedure?
Yes, proper decontamination is essential. New glassware, in particular, may have coatings that contain phthalates.[4]
-
Recommended Glassware Cleaning Protocol:
-
Initial Wash: Wash with a laboratory-grade, phosphate-free detergent.
-
Solvent Rinse: Thoroughly rinse with phthalate-free water, followed by sequential rinses with acetone and then hexane or methylene chloride.[14]
-
Baking (Muffle Furnace): For non-volumetric glassware, bake in a muffle furnace at high temperatures (e.g., 400 °C) to volatilize any remaining organic contaminants.[4]
-
Storage: After cleaning, cover the openings of the glassware with cleaned aluminum foil to prevent contamination from airborne dust.[6]
-
Data on Phthalate Contamination Sources
The following table summarizes data on phthalate leaching from common laboratory consumables, highlighting the importance of material selection.
| Laboratory Consumable | Polymer Type | Phthalate Detected | Maximum Leaching Level (µg/cm²) | Reference |
| Pipette Tips | Polypropylene (PP) | DEHP | 0.36 | [8][9] |
| DINP | 0.86 | [8][9] | ||
| Syringe Filter Holder | PTFE | DBP | 2.49 | [8][9] |
| Syringe Filter Holder | Regenerated Cellulose | DBP | 0.61 | [8][9] |
| Syringe Filter Holder | Cellulose Acetate | DMP | 5.85 | [8][9] |
| Sealing Film | Parafilm® | DEHP | 0.50 | [8][9] |
DEHP: Di(2-ethylhexyl) phthalate; DINP: Diisononyl phthalate; DBP: Dibutyl phthalate; DMP: Dimethyl phthalate; PTFE: Polytetrafluoroethylene.
Experimental Protocols
Protocol 1: Contamination-Controlled Sample Collection and Storage
-
Collection Containers: Use only pre-cleaned glass or PTFE containers for sample collection.[16] Avoid all soft plastic containers.
-
Container Caps: Use caps with PTFE liners. Avoid caps with paper or plastic liners, which can be a source of contamination.[5]
-
Gloves: Wear phthalate-free gloves (e.g., nitrile) during sample collection and handling. Avoid vinyl gloves.[6]
-
Field Blanks: If collecting samples in the field, prepare and transport field blanks (containers filled with phthalate-free water or solvent) alongside the actual samples to assess contamination during collection and transport.
-
Storage: Immediately after collection, seal the samples. For storage, wrap the sealed containers in clean aluminum foil to protect them from environmental contamination.[6] Store at the appropriate temperature (e.g., frozen or refrigerated) to maintain sample integrity.
Protocol 2: Solid-Phase Extraction (SPE) with Minimized Contamination
This protocol outlines a general SPE procedure, emphasizing critical points for avoiding phthalate contamination.
Caption: Experimental workflow for SPE with critical contamination control points.
-
Materials Selection: Use glass SPE cartridges and glass syringes.[1][14] If a manifold is used, ensure all tubing is made of stainless steel or PTFE.
-
Cartridge Conditioning: Pre-wash the SPE sorbent with several volumes of the elution solvent (e.g., dichloromethane) to remove any potential phthalate residues from the packing material.[1]
-
Sample Loading: Load the prepared aqueous sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with phthalate-free water or a weak solvent to remove polar interferences.
-
Elution: Elute the phthalate metabolites with a non-polar organic solvent (e.g., dichloromethane) into a scrupulously cleaned glass collection tube.[1]
-
Concentration: Evaporate the solvent under a gentle stream of high-purity nitrogen. Avoid using plastic tubing in the nitrogen line.
-
Reconstitution and Transfer: Reconstitute the residue in a known volume of mobile phase and transfer to a glass autosampler vial with a PTFE-lined septum cap for analysis.[10]
References
- 1. agilent.com [agilent.com]
- 2. chromres.com [chromres.com]
- 3. mdpi.com [mdpi.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Blank problems in trace analysis of diethylhexyl and dibutyl phthalate: investigation of the sources, tips and tricks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cannabissciencetech.com [cannabissciencetech.com]
- 12. Phthalates - Wikipedia [en.wikipedia.org]
- 13. massspec.unm.edu [massspec.unm.edu]
- 14. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.cn]
- 15. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 16. Significant changes in follicular fluid phthalate metabolite levels reflect the lifestyle changes brought about by the strict COVID-19 lockdown in India - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing MEHHP Extraction Recovery
Welcome to the technical support center for the extraction of mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery of MEHHP from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low MEHHP extraction recovery?
A1: Low recovery rates for MEHHP can stem from a variety of factors. The most common issues include:
-
Incomplete Extraction: The chosen solvent may not have the optimal polarity to efficiently extract MEHHP from the sample matrix.[1]
-
Matrix Effects: Co-extracted components from complex matrices can suppress or enhance the signal of MEHHP during analysis, leading to inaccurate quantification.[2][3][4][5][6]
-
Analyte Degradation: MEHHP can be unstable under certain conditions, such as exposure to light, extreme pH, or high temperatures, causing it to degrade during the extraction process.[1]
-
Loss during Cleanup: In Solid-Phase Extraction (SPE), the analyte can be lost if the sorbent is not properly conditioned or if the elution solvent is not strong enough to desorb the MEHHP completely.[1][7]
-
Inefficient Phase Separation: In Liquid-Liquid Extraction (LLE), the formation of emulsions can prevent a clean separation of the organic and aqueous layers, trapping MEHHP at the interface.[8]
Q2: Which extraction method is best for my sample type?
A2: The optimal extraction method depends on the complexity of your sample matrix.
-
Solid-Phase Extraction (SPE): This is a highly selective method suitable for a wide variety of matrices, including urine, serum, and water.[9][10][11][12][13] It is particularly effective for cleaning up complex samples before chromatographic analysis.[7][12]
-
Liquid-Liquid Extraction (LLE): LLE is a classic and effective method, particularly for liquid samples. However, it can be prone to emulsion formation with matrices high in lipids or proteins.[8]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis in food, the QuEChERS method is gaining popularity for extracting a broad range of analytes from various matrices due to its speed and simplicity.[14][15][16][17]
Q3: How can I minimize matrix effects in my MEHHP analysis?
A3: Matrix effects can significantly impact the accuracy of your results.[2][3][4][5] Here are some strategies to mitigate them:
-
Improve Sample Cleanup: Utilize a more rigorous cleanup step, such as dispersive SPE (d-SPE) in the QuEChERS method, to remove interfering matrix components.[14][16]
-
Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for any signal suppression or enhancement.[3]
-
Isotope Dilution: Employing a stable isotope-labeled internal standard for MEHHP can effectively correct for matrix effects and variations in extraction recovery.[18]
-
Chromatographic Separation: Optimize your liquid chromatography (LC) method to achieve better separation of MEHHP from co-eluting matrix components.[6]
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
Problem: My MEHHP recovery is consistently below 70% when using an SPE protocol.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low MEHHP recovery in SPE.
Possible Causes & Solutions:
| Cause | Solution |
| Analyte Breakthrough During Loading | Ensure the sample pH is adjusted to optimize MEHHP retention on the sorbent. Dilute the sample to reduce matrix viscosity and improve interaction with the sorbent.[12] Consider a different sorbent with a stronger affinity for MEHHP. |
| Analyte Loss During Washing | The wash solvent may be too strong, prematurely eluting MEHHP. Reduce the polarity of the wash solvent or decrease the volume used.[19] |
| Incomplete Elution | The elution solvent may be too weak to fully desorb MEHHP from the sorbent. Increase the elution solvent strength (e.g., by adding a stronger organic solvent or modifying the pH) or increase the elution volume.[1][7][20] |
| Improper Sorbent Conditioning | Ensure the sorbent is properly conditioned and equilibrated according to the manufacturer's protocol to ensure consistent performance.[20][21] |
Emulsion Formation in Liquid-Liquid Extraction (LLE)
Problem: An emulsion forms at the interface of the aqueous and organic layers, preventing clean phase separation.
Troubleshooting Steps:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the extraction vessel multiple times to minimize emulsion formation.[8]
-
"Salting Out": Add a small amount of a neutral salt (e.g., sodium chloride) to the aqueous phase to increase its ionic strength, which can help break the emulsion.[8]
-
Centrifugation: Centrifuging the sample can often force the separation of the layers.
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.[8]
-
Filtration: In some cases, filtering the entire mixture through a bed of glass wool can help to break the emulsion.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of MEHHP from Urine
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition a 60 mg/3 mL Oasis-HLB cartridge with 2 mL of methanol followed by 2 mL of 0.1 M formic acid.[13] Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a flow rate of approximately 0.5 mL/min.[13]
-
-
Washing:
-
Wash the cartridge with 1 mL of water, followed by 2 mL of 10% methanol in water to remove interferences.[13]
-
-
Elution:
-
Elute the MEHHP from the cartridge with 0.5 mL of acetonitrile into a clean collection tube.[13]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., 100 µL of mobile phase).
-
Protocol 2: QuEChERS Extraction of MEHHP from Serum
This protocol is adapted from the QuEChERS methodology for broad-spectrum analysis.
-
Sample Preparation:
-
To 1 mL of serum in a 15 mL centrifuge tube, add 1 mL of water.
-
Add 2 mL of acetonitrile as the extraction solvent.
-
-
Extraction:
-
Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium acetate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 x g for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., C18 and PSA) to remove lipids and other interferences.[16]
-
Vortex for 30 seconds.
-
Centrifuge at 4000 x g for 5 minutes.
-
-
Final Extract:
-
The resulting supernatant is the final extract, ready for analysis by LC-MS/MS.
-
Data on MEHHP Extraction Recovery
The following tables summarize reported recovery data for MEHHP from various matrices using different extraction techniques. Note that recovery can be highly dependent on the specific protocol and matrix composition.
Table 1: MEHHP Recovery from Urine
| Extraction Method | Reported Recovery (%) | Reference |
| Automated SPE | >90% | [10] |
| LLE-GC-MS | 55-109% | [22] |
| Column-Switching LC-MS/MS | >87% | [11] |
Table 2: MEHHP Recovery from Serum
| Extraction Method | Reported Recovery (%) | Reference |
| Column-Switching LC-MS/MS | <75% for some metabolites | [11] |
| Automated SPE | Not specified for MEHHP individually, but good for other phthalate metabolites | [13] |
Table 3: MEHHP Recovery from Other Matrices
| Matrix | Extraction Method | Reported Recovery (%) | Reference |
| Human Milk | QuEChERS | Not specified for MEHHP individually, but effective for other phthalate metabolites | [14] |
| Nails | Ultrasound-Assisted DLLME | 79-108% | [23] |
Logical Relationships in Troubleshooting
The following diagram illustrates the general decision-making process when encountering low extraction recovery.
Caption: General troubleshooting logic for low extraction recovery.
References
- 1. welchlab.com [welchlab.com]
- 2. researchgate.net [researchgate.net]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Human Elimination of Phthalate Compounds: Blood, Urine, and Sweat (BUS) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. QuEChERS: Home [quechers.eu]
- 16. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. agilent.com [agilent.com]
- 21. agilent.com [agilent.com]
- 22. researchgate.net [researchgate.net]
- 23. Ultrasound assisted extraction combined with dispersive liquid-liquid microextraction (US-DLLME)-a fast new approach to measure phthalate metabolites in nails - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with co-eluting interferences in MEHHP analysis
Welcome to the technical support center for the analysis of mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the analysis of MEHHP, particularly those related to co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What is MEHHP and why is it analyzed?
A1: MEHHP, or mono(2-ethyl-5-hydroxyhexyl) phthalate, is an oxidative metabolite of the plasticizer di(2-ethylhexyl) phthalate (DEHP). DEHP is widely used in consumer products, and its metabolites are measured in biological samples, typically urine, as biomarkers to assess human exposure to this compound.[1]
Q2: What are the common analytical techniques for MEHHP quantification?
A2: The most common analytical technique for the quantification of MEHHP is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[2][3] This method offers high sensitivity and selectivity. Gas chromatography-mass spectrometry (GC-MS) can also be used, but often requires derivatization of the analyte.
Q3: What are co-eluting interferences in the context of MEHHP analysis?
A3: Co-eluting interferences are compounds that are not chromatographically separated from MEHHP and exit the analytical column at the same time.[4] These can lead to inaccurate quantification by either artificially inflating (ion enhancement) or reducing (ion suppression) the MEHHP signal in the mass spectrometer.
Q4: What are the potential sources of co-eluting interferences in MEHHP analysis?
A4: Potential sources of co-eluting interferences in MEHHP analysis include:
-
Other DEHP metabolites: Structurally similar metabolites of DEHP, such as mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) and mono(2-ethyl-5-carboxypentyl) phthalate (MECPP), may have similar retention times.[5][6]
-
Metabolites of alternative plasticizers: With the increasing use of DEHP alternatives, their metabolites may also be present in samples and could potentially co-elute with MEHHP. For example, metabolites of di-2-ethylhexyl terephthalate (DEHTP) have been shown to have similar mass spectrometric transitions to DEHP metabolites.[5]
-
Matrix components: Biological matrices like urine are complex and contain numerous endogenous compounds that can co-elute with the analyte of interest, leading to matrix effects.[3]
-
Phase II metabolites: MEHHP is often present in urine as a glucuronide conjugate.[7] If not properly hydrolyzed during sample preparation, these conjugates can sometimes revert to the unconjugated form in the MS source, potentially interfering with the analysis. In-source fragmentation of these conjugates can also lead to the same precursor ion as MEHHP.[8][9]
Troubleshooting Guides
Issue 1: Poor peak shape or suspected co-elution
Symptom:
-
Asymmetrical peak shape (fronting, tailing, or split peaks).
-
Inconsistent quantification results.
-
Qualifier to quantifier ion ratio is out of tolerance.
Troubleshooting Workflow:
Troubleshooting workflow for poor peak shape and co-elution.
Detailed Steps:
-
Confirm Co-elution:
-
Peak Shape Analysis: Asymmetrical peaks are a strong indicator of co-elution.
-
Diode Array Detector (DAD): If your HPLC system is equipped with a DAD, assess the peak purity across the entire peak. A non-homogenous spectrum indicates the presence of multiple components.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can help determine if multiple compounds with different elemental compositions are contributing to the peak.
-
-
Optimize Chromatographic Separation:
-
Modify the Gradient: Adjust the mobile phase gradient to increase the separation between MEHHP and the interfering peak. A shallower gradient can often improve resolution.
-
Change the Mobile Phase: Switching one of the mobile phase solvents (e.g., from methanol to acetonitrile or vice versa) can alter selectivity and improve separation.
-
Change the Column: Use a column with a different stationary phase chemistry (e.g., C18 to a phenyl-hexyl or biphenyl column) to exploit different retention mechanisms.
-
Use a High-Efficiency Column: Employing a column with smaller particles (e.g., sub-2 µm) or a core-shell column can significantly increase peak efficiency and resolution.[10]
-
-
Improve Sample Preparation:
-
Optimize Solid-Phase Extraction (SPE): The goal is to selectively isolate MEHHP while removing matrix interferences. Experiment with different SPE sorbents and washing steps.
-
-
Modify MS/MS Detection:
-
Select Unique Transitions: If the co-eluting compound has a different mass, select unique and specific precursor and product ion transitions for MEHHP in Multiple Reaction Monitoring (MRM) mode.[11] Ensure that the chosen transitions are not subject to interference from other compounds.
-
Issue 2: Inconsistent results due to matrix effects
Symptom:
-
Poor reproducibility between samples.
-
Low recovery of internal standards.
-
Significant signal suppression or enhancement.
Troubleshooting Workflow:
Troubleshooting workflow for matrix effects.
Detailed Steps:
-
Assess Matrix Effects:
-
Post-Column Infusion: Continuously infuse a standard solution of MEHHP post-column while injecting an extracted blank matrix sample. Dips in the baseline signal at the retention time of MEHHP indicate ion suppression.
-
Post-Extraction Spike: Compare the response of an analyte spiked into a matrix extract after extraction with the response of the analyte in a clean solvent. A lower response in the matrix indicates suppression, while a higher response indicates enhancement.
-
-
Improve Sample Cleanup:
-
Optimize SPE: As mentioned previously, a well-optimized SPE protocol is crucial for removing interfering matrix components.
-
Dilute the Sample: A simple "dilute and shoot" approach can sometimes mitigate matrix effects, although this may compromise the limit of detection.
-
-
Optimize Chromatography:
-
Ensure that MEHHP is chromatographically separated from regions of the chromatogram that exhibit significant matrix effects, as identified by post-column infusion.
-
-
Use an Isotope-Labeled Internal Standard:
-
An isotope-labeled internal standard for MEHHP (e.g., 13C4-MEHHP) is the most effective way to compensate for matrix effects.[12] The internal standard will experience the same ion suppression or enhancement as the native analyte, allowing for accurate quantification.
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for MEHHP in Urine
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
SPE cartridges (e.g., ISOLUTE ENV+ or similar polymeric sorbent)[13]
-
Urine samples
-
β-glucuronidase
-
Ammonium acetate buffer (1 M, pH 6.5)[12]
-
Phosphate buffer (pH 2.0)[12]
-
Methanol, Acetonitrile, Ethyl Acetate (HPLC grade)
-
Formic acid solution (0.1 M)[12]
Procedure:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge sequentially with 1 mL of methanol, 1 mL of acetonitrile, and 1 mL of phosphate buffer (pH 2.0).[12]
-
-
Sample Loading:
-
Dilute the pre-treated urine sample with 1 mL of phosphate buffer (pH 2.0) and load it onto the conditioned SPE cartridge.[12]
-
-
Washing:
-
Wash the cartridge with 2 mL of 0.1 M formic acid solution, followed by 1 mL of water to remove polar interferences.[12]
-
Dry the cartridge under vacuum.
-
-
Elution:
-
Reconstitution:
-
Reconstitute the dry residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.[12]
-
Data Presentation
Table 1: Comparison of SPE Sorbent Performance for Phthalate Metabolites
| Sorbent Chemistry | Average Recovery (%) | Relative Standard Deviation (%) |
| ISOLUTE ENV+ | 95 | 5 |
| ISOLUTE Myco | 88 | 8 |
| EVOLUTE ABN | 92 | 6 |
Data is illustrative and based on findings suggesting ISOLUTE ENV+ is suitable for reproducible recovery of phthalate metabolites.[13] Actual performance may vary.
Table 2: Example LC-MS/MS Parameters for MEHHP and other DEHP Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| MEHHP | 293.1 | 121.0 | -20 |
| MEOHP | 291.1 | 121.0 | -20 |
| MECPP | 307.1 | 159.0 | -15 |
| MEHP | 277.1 | 134.0 | -12 |
| 13C4-MEHHP (IS) | 297.1 | 121.0 | -20 |
Note: These are example parameters and require optimization on your specific instrument. The m/z 121 fragment is a common fragment for some DEHP metabolites.[5]
References
- 1. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A method for the analysis of 121 multi-class environmental chemicals in urine by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary phthalate metabolite concentrations and personal care product use during pregnancy – Results of a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatographic fractionation and analysis by mass spectrometry of conjugated metabolites of bis(2-ethylhexyl)phthalate in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for ascertaining the interference of phase II metabolites co-eluting with parent compounds using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of 18 phthalate metabolites in human urine using a liquid chromatography-tandem mass spectrometer equipped with a core–shell column for rapid separation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. forensicrti.org [forensicrti.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Method Validation for MEHHP Analysis: The Case for MEHHP-d4 Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), a key metabolite of the ubiquitous plasticizer di(2-ethylhexyl) phthalate (DEHP), is critical for exposure assessment and toxicological studies. This guide provides a comprehensive comparison of analytical method validation for MEHHP analysis, focusing on the superior performance of using an isotopically labeled internal standard, MEHHP-d4, against alternative quantification strategies.
The use of a stable isotope-labeled internal standard, such as MEHHP-d4, is widely recognized as the gold standard for quantitative analysis by mass spectrometry. This is due to its ability to mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby correcting for variations in extraction recovery and matrix effects.[1] This guide will delve into the experimental data supporting the use of MEHHP-d4 and compare its performance with methods employing non-isotopic internal standards and external calibration.
Method Performance Comparison
The choice of quantification method significantly impacts the reliability and accuracy of MEHHP analysis. The following table summarizes the typical performance characteristics of three common analytical approaches:
| Performance Parameter | Method using MEHHP-d4 (Isotopic Internal Standard) | Method using Non-Isotopic Internal Standard | Method using External Calibration |
| Linearity (R²) | >0.99[2][3] | Typically >0.99 | Typically >0.99[4] |
| Precision (RSD%) | <10%[2][5] | <15% | <20% |
| Accuracy (Recovery %) | 80-120%[6] | 70-130% | Highly variable, matrix-dependent |
| Limit of Detection (LOD) | 0.001 - 0.05 ng/mL[3][6][7] | Generally higher than isotopic IS methods | Dependent on matrix and instrument sensitivity |
| Limit of Quantification (LOQ) | 0.02 - 0.24 ng/mL[5][8] | Generally higher than isotopic IS methods | Dependent on matrix and instrument sensitivity |
| Matrix Effect Compensation | Excellent | Partial | None |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are outlines of the experimental protocols for each of the compared methods.
Method 1: Analysis of MEHHP using MEHHP-d4 as an Internal Standard (LC-MS/MS)
This method utilizes a stable isotope-labeled internal standard to ensure the highest accuracy and precision.
1. Sample Preparation:
-
A known amount of MEHHP-d4 internal standard solution is added to the biological sample (e.g., urine, serum).
-
For conjugated MEHHP, enzymatic hydrolysis (e.g., using β-glucuronidase) is performed to release the free form.
-
Solid-phase extraction (SPE) is commonly employed for sample clean-up and concentration of MEHHP and MEHHP-d4.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate to improve ionization.
-
Mass Spectrometry (MS/MS): Detection is performed using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both MEHHP and MEHHP-d4.
3. Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of MEHHP to the peak area of MEHHP-d4 against the concentration of MEHHP standards.
-
The concentration of MEHHP in the sample is then determined from this calibration curve.
Method 2: Analysis of MEHHP using a Non-Isotopic Internal Standard
This approach uses a structurally similar but not isotopically labeled compound as the internal standard.
1. Sample Preparation:
-
A known amount of a non-isotopic internal standard (e.g., a structural analog of MEHHP or another phthalate metabolite not present in the sample) is added to the sample.
-
The subsequent steps of enzymatic hydrolysis and SPE are similar to Method 1.
2. LC-MS/MS Analysis:
-
The LC-MS/MS conditions are optimized to separate and detect both MEHHP and the chosen internal standard.
3. Quantification:
-
A calibration curve is generated by plotting the ratio of the peak area of MEHHP to the peak area of the internal standard against the MEHHP concentration.
-
The concentration of MEHHP in the sample is calculated from this curve.
Method 3: Analysis of MEHHP using External Calibration
This method relies on an external calibration curve without the use of an internal standard.
1. Sample Preparation:
-
The sample is prepared (including hydrolysis and SPE if necessary) without the addition of an internal standard.
2. LC-MS/MS or HPLC-UV Analysis:
-
The prepared sample is analyzed using either LC-MS/MS or High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
3. Quantification:
-
A calibration curve is prepared using a series of external standards of known MEHHP concentrations.
-
The concentration of MEHHP in the sample is determined by comparing its peak area or height to the calibration curve.[4]
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflows.
Figure 1. Workflow for MEHHP analysis using MEHHP-d4 internal standard.
Figure 2. Workflow for MEHHP analysis using a non-isotopic internal standard.
Figure 3. Workflow for MEHHP analysis using external calibration.
Discussion and Conclusion
The experimental data strongly support the use of MEHHP-d4 as an internal standard for the accurate and precise quantification of MEHHP. The key advantages of this approach include:
-
Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate results. As MEHHP-d4 is chemically identical to MEHHP, it experiences the same matrix effects, allowing for reliable correction.
-
Compensation for Sample Loss: Losses during sample preparation steps such as extraction and concentration are accounted for, as both the analyte and the internal standard are affected equally.
-
Improved Precision and Accuracy: The use of an isotopic internal standard consistently results in lower relative standard deviations (better precision) and higher accuracy compared to other methods.[2][5]
While a non-isotopic internal standard can partially correct for variability, its physicochemical properties are not identical to MEHHP, leading to potential differences in extraction recovery and ionization efficiency. This can introduce bias and reduce the overall accuracy of the measurement.
The external calibration method is the most susceptible to errors. Without an internal standard to correct for variations in sample preparation and matrix effects, this method can suffer from poor precision and accuracy, making it less suitable for rigorous quantitative studies, especially at low concentration levels.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Year-to-year variation in phthalate metabolites in the Midlife Women’s Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Significant changes in follicular fluid phthalate metabolite levels reflect the lifestyle changes brought about by the strict COVID-19 lockdown in India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urinary Phthalate Metabolite Concentrations and Serum Hormone Levels in Pre- and Perimenopausal Women from the Midlife Women’s Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for MEHHP Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the two primary analytical methods for the quantification of mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), a key biomarker of exposure to di(2-ethylhexyl) phthalate (DEHP). The selection of an appropriate analytical method is critical for accurate exposure assessment and toxicological studies. This document outlines the performance characteristics and experimental protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), providing supporting data to aid in method selection and cross-validation.
Quantitative Performance Comparison
The following table summarizes the key performance parameters for LC-MS/MS and GC-MS in the quantification of MEHHP and its related metabolites. These values are compiled from various validation studies and represent typical performance.
| Performance Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 0.11 - 0.28 ng/mL[1] | 0.029 ng (per 2 µL injection)[2] |
| Limit of Quantification (LOQ) | 0.24 - 0.58 ng/mL[1] | 0.087 ng (per 2 µL injection)[2] |
| Linearity (R²) | > 0.99[3] | 0.9817 - 0.9993[2] |
| Precision (RSD%) | Intra-day: ≤ 12%, Inter-day: ≤ 11%[3] | Inter-day: 1.4 - 5.4%[2] |
| Accuracy/Recovery (%) | 71 ± 2% – 107 ± 6%[3] | 86.3% - 119%[4] |
Experimental Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of MEHHP in biological matrices, particularly urine. It typically involves enzymatic hydrolysis of the conjugated metabolites, followed by solid-phase extraction (SPE) for sample clean-up and concentration.
Sample Preparation:
-
Enzymatic Deconjugation: Urine samples are treated with β-glucuronidase to hydrolyze the glucuronidated MEHHP conjugates to their free form.[5]
-
Solid-Phase Extraction (SPE): The hydrolyzed sample is passed through an SPE cartridge to remove interfering substances and concentrate the analyte.
-
Elution and Reconstitution: The analyte is eluted from the SPE cartridge with an organic solvent, which is then evaporated and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like ammonium acetate or formic acid is typically employed.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode is used for detection and quantification.
-
Ionization: Electrospray ionization (ESI) in negative mode is commonly used.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for MEHHP analysis. A key consideration for GC-MS is the need for derivatization to increase the volatility of the polar MEHHP molecule, although recent methods aim to eliminate this step.[2]
Sample Preparation:
-
Enzymatic Deconjugation: Similar to the LC-MS/MS protocol, urine samples undergo enzymatic hydrolysis.[4]
-
Extraction: Liquid-liquid extraction or solid-phase extraction is used to isolate the analyte.
-
Derivatization: The extracted MEHHP is derivatized, for example, by methylation with diazomethane, to make it suitable for GC analysis.[4]
-
Purification: A clean-up step, such as passing the sample through a Florisil column, may be necessary to remove excess derivatizing agent and other impurities.[4]
Instrumentation:
-
Gas Chromatograph: A gas chromatograph with a capillary column.
-
Column: A non-polar or mid-polar column, such as a 5%-phenyl-methylpolysiloxane column (e.g., HP-5MS), is often used.[4][6]
-
Carrier Gas: Helium is the most common carrier gas.
-
Injection: Splitless or pulsed splitless injection is typically used to enhance sensitivity.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer is used for detection.
-
Ionization: Electron ionization (EI) is the standard ionization technique.[6]
Visualizing the Workflow and Cross-Validation
To better understand the analytical process and the comparison between methods, the following diagrams are provided.
Conclusion
Both LC-MS/MS and GC-MS are robust and reliable methods for the quantification of MEHHP. LC-MS/MS generally offers higher sensitivity and specificity and avoids the need for derivatization, making it a more streamlined process.[7] GC-MS, while potentially requiring a derivatization step, provides excellent chromatographic resolution and is a widely available technique.[8] The choice between these methods will depend on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. For cross-validation purposes, it is essential to compare the key performance parameters outlined in this guide to ensure data comparability and reliability across different analytical platforms.
References
- 1. Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gcms.cz [gcms.cz]
The Critical Role of MEHHP-d4 in Phthalate Exposure Assessment: A Comparison Guide
For researchers, scientists, and drug development professionals, the accurate quantification of phthalate metabolites is paramount in understanding the impact of these ubiquitous environmental contaminants on human health. This guide provides a comprehensive comparison of MEHHP-d4 certified reference materials (CRMs), essential tools for ensuring the reliability and accuracy of analytical data in biomonitoring studies.
Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) is a primary oxidative metabolite of Di(2-ethylhexyl) phthalate (DEHP), one of the most widely used plasticizers.[1] Due to the rapid metabolism of DEHP, the measurement of its metabolites in biological matrices such as urine is the preferred method for assessing human exposure.[2] Deuterium-labeled internal standards, such as MEHHP-d4, are indispensable in mass spectrometry-based analytical methods to correct for matrix effects and variations in sample preparation, thereby ensuring high precision and accuracy.
Comparison of MEHHP-d4 Certified Reference Materials
The selection of a suitable MEHHP-d4 CRM is a critical first step in the development and validation of analytical methods. Key parameters to consider include the product's purity, concentration, isotopic enrichment, and the supplier's certification and documentation. Below is a comparative summary of MEHHP-d4 CRMs available from prominent suppliers.
| Supplier | Product Number | Concentration | Solvent | Purity | Isotopic Enrichment | Certification |
| Supplier A | A-123 | 100 µg/mL | Acetonitrile | >99% | >98 atom % D | ISO 17034 |
| Supplier B | B-456 | 1.0 mg/mL | Methanol | 99.5% | Not Specified | Certificate of Analysis |
| Supplier C | C-789 | 50 µg/mL | Acetonitrile | >98% | >98 atom % D | ISO/IEC 17025 |
| Supplier D | D-012 | 100 µg/mL | Methanol | ≥99% | Not Specified | Certificate of Analysis |
Note: Data presented in this table is illustrative and should be verified with the respective suppliers' certificates of analysis for the specific lot number.
Alternative Phthalate Metabolite Certified Reference Materials
While MEHHP-d4 is a crucial internal standard for DEHP exposure studies, a comprehensive analysis often requires the quantification of other phthalate metabolites. The table below compares MEHHP-d4 with other commonly used deuterated and non-deuterated phthalate metabolite CRMs.
| Certified Reference Material | Parent Phthalate | Common Use | Advantages | Disadvantages |
| MEHHP-d4 | DEHP | Internal Standard | High analytical accuracy for MEHHP | Specific to one DEHP metabolite |
| MEHP-d4 | DEHP | Internal Standard | Corrects for MEHP quantification | Does not account for oxidative metabolites |
| MBP-d4 | DBP | Internal Standard | Accurate quantification of DBP exposure | Not applicable to other phthalates |
| Mixture of Native Phthalate Metabolites | Various | Calibrators | Allows for simultaneous quantification | Susceptible to matrix effects without internal standards |
Experimental Protocol: Quantification of MEHHP in Urine using LC-MS/MS
This section details a representative experimental protocol for the analysis of MEHHP in human urine samples using MEHHP-d4 as an internal standard.
1. Sample Preparation:
-
To 1 mL of urine, add 10 µL of MEHHP-d4 internal standard solution (1 µg/mL).
-
Add 10 µL of β-glucuronidase/sulfatase to deconjugate the metabolites.
-
Incubate the mixture at 37°C for 2 hours.
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration.
-
Elute the analytes and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Monitoring: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
MEHHP: Precursor ion > Product ion (e.g., m/z 293 > 134)
-
MEHHP-d4: Precursor ion > Product ion (e.g., m/z 297 > 138)
-
-
3. Data Analysis:
-
Quantify the concentration of MEHHP by calculating the peak area ratio of the analyte to the internal standard (MEHHP-d4).
-
Use a calibration curve prepared with known concentrations of native MEHHP and a constant concentration of MEHHP-d4.
Visualizing the Workflow and Metabolic Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Mono(2-ethyl-5-hydroxyhexyl) Phthalate-d4
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Mono(2-ethyl-5-hydroxyhexyl) Phthalate-d4. The following procedures are designed to ensure a safe laboratory environment and proper disposal of chemical waste.
Hazard Identification and Protective Equipment
This compound is classified with several hazards requiring specific personal protective equipment (PPE) to ensure safe handling.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]
| Hazard Classification | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] | Do not eat, drink, or smoke when using this product.[1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1][3] | Protective gloves; Impervious clothing[1][4] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][5] | Safety goggles with side-shields; Face protection[1][4] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation[1] | Suitable respirator, especially if vapors/aerosols are generated[1][6] |
Operational and Disposal Plan
I. Pre-Handling Procedures
-
Training and Awareness: All personnel must be trained on the hazards of this compound and the procedures outlined in this guide. The Safety Data Sheet (SDS) should be read and fully understood before commencing any work.[6]
-
Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[6] Confirm that safety equipment, including a safety shower and an eye wash station, is accessible and operational.[1]
-
Personal Protective Equipment (PPE) Check: Before entering the handling area, don the appropriate PPE as specified in the table above. This includes, at a minimum, a lab coat, protective gloves, and safety goggles with side shields.[1][3]
II. Handling Protocol
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, such as a certified chemical fume hood, to avoid inhalation of vapors or mists.[1][4]
-
Dispensing: When transferring the substance, avoid generating aerosols or dust.[1] Use tools and techniques that minimize splashing or spillage.
-
Contamination Avoidance: Do not eat, drink, or smoke in the laboratory area.[1] Wash hands thoroughly with soap and water after handling and before leaving the lab.[1][3] Keep the container tightly closed when not in use.[1]
-
Storage: Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[3][7] The container should be kept tightly sealed and stored in a locked cabinet or an area accessible only to authorized personnel.[1][6] Recommended storage temperature is often refrigerated (+2°C to +8°C).[2]
III. Emergency Procedures
-
Skin Contact: Immediately take off all contaminated clothing.[3] Rinse the affected skin area with plenty of soap and water.[1] If skin irritation persists, consult a physician.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present and easy to do.[1] Continue rinsing and seek prompt medical attention from a physician.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician immediately.[1]
-
Spills: Evacuate personnel from the immediate area.[1] Wearing full PPE, absorb the spill with an inert, liquid-binding material such as diatomite or universal binders.[1][3][5] Collect the contaminated material into a suitable container for disposal.[5] Decontaminate the spill surface with alcohol.[1]
IV. Disposal Plan
-
Waste Collection: All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be collected in a designated, properly labeled, and sealed waste container.
-
Disposal Regulations: Dispose of the contents and the container in accordance with all local, regional, national, and international regulations.[1][3] Do not allow the product to enter drains, water courses, or the soil.[1][5] Contact a licensed professional waste disposal service to dispose of this material.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Mono-(2-ethyl-5-hydroxyhexyl) phthalate (¹³Câ, 99%) (DEHP Metabolite IX) 100 µg/mL in MTBE - Cambridge Isotope Laboratories, CLM-6641-MT-1.2 [isotope.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. echemi.com [echemi.com]
- 5. agilent.com [agilent.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. etilux.com [etilux.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
